molecular formula C11H10N2O2 B3071711 4-(2-methyl-1H-imidazol-1-yl)benzoic acid CAS No. 101184-11-6

4-(2-methyl-1H-imidazol-1-yl)benzoic acid

Cat. No.: B3071711
CAS No.: 101184-11-6
M. Wt: 202.21 g/mol
InChI Key: MESQWWFGNOQOMI-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-imidazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylimidazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-12-6-7-13(8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESQWWFGNOQOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269139
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid
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Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101184-11-6
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101184-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID501269139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide: p-(2-Methylimidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: p-(2-methylimidazol-1-yl)benzoic acid synonyms and IUPAC name Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

p-(2-Methylimidazol-1-yl)benzoic acid (CAS: 101184-11-6) is a bifunctional heterocyclic building block critical to both medicinal chemistry and materials science. Structurally, it consists of a benzoic acid moiety substituted at the para position with a 2-methylimidazole ring attached via the N1 nitrogen.

While historically utilized as a pharmacophore in the synthesis of bioactive heterocycles (including angiotensin II receptor antagonists), its contemporary significance has surged in the field of Metal-Organic Frameworks (MOFs) . As a semi-rigid ligand, it offers dual coordination sites—the carboxylate group and the imidazole nitrogen—enabling the construction of porous coordination polymers with tunable topology.

This guide provides a definitive reference on its nomenclature, physicochemical properties, validated synthesis protocols, and applications.

Nomenclature and Identification

Accurate identification is paramount for database integration and regulatory compliance. The compound is frequently referenced by its systematic IUPAC name or various trade synonyms depending on the application (pharma vs. materials science).

Systematic Nomenclature
SystemName
IUPAC Name 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid
Alternative IUPAC 4-(2-Methylimidazol-1-yl)benzoic acid
CAS Index Name Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-
Synonyms and Identifiers
TypeIdentifier / Synonym
Common Synonyms p-(2-Methylimidazol-1-yl)benzoic acid4-(2-Methyl-1-imidazolyl)benzoic acid1-(4-Carboxyphenyl)-2-methylimidazole
CAS Registry Number 101184-11-6
InChI Key MESQWWFGNOQOMI-UHFFFAOYSA-N
SMILES CC1=NC=CN1C2=CC=C(C(=O)O)C=C2
Molecular Formula C₁₁H₁₀N₂O₂

Physicochemical Profile

Understanding the physical behavior of this compound is essential for optimizing reaction conditions and purification strategies.

PropertyValueNotes
Molecular Weight 202.21 g/mol Monoisotopic mass: 202.07
Appearance White to off-white solidCrystalline powder
Melting Point 300–305 °CHigh MP due to intermolecular H-bonding/zwitterionic character
pKa (Acid) 3.66 ± 0.10 (Predicted)Carboxylic acid proton
pKa (Base) ~7.2 (Predicted)Imidazole N3 protonation
Solubility DMSO, DMF, Dilute Acid/BasePoor solubility in water and non-polar solvents

Synthesis and Manufacturing Protocols

The synthesis of p-(2-methylimidazol-1-yl)benzoic acid typically requires the formation of a C–N bond between the benzene ring and the imidazole nitrogen. Direct nucleophilic aromatic substitution (SNAr) on 4-fluorobenzoic acid is often sluggish due to the electron-rich carboxylate anion deactivating the ring.

Standard Protocol: A two-step sequence utilizing an ester intermediate is the industry standard for high yield and purity.

Validated Synthesis Workflow

Step 1: Nucleophilic Aromatic Substitution (SNAr) Reagents: Methyl 4-fluorobenzoate, 2-Methylimidazole, Potassium Carbonate (K₂CO₃), DMF. Mechanism: The ester group activates the benzene ring for nucleophilic attack by the imidazole nitrogen.

Step 2: Ester Hydrolysis Reagents: NaOH (aq), Methanol, HCl (workup). Mechanism: Saponification of the methyl ester followed by acidification to precipitate the free acid.

Detailed Experimental Protocol

Note: All reactions should be performed in a fume hood.

  • Coupling Reaction:

    • Charge a round-bottom flask with Methyl 4-fluorobenzoate (1.0 equiv) and 2-Methylimidazole (1.2 equiv).

    • Add K₂CO₃ (2.0 equiv) and anhydrous DMF (5 mL/mmol).

    • Heat the mixture to 100–120 °C for 12–16 hours under nitrogen atmosphere.

    • Monitor: Check TLC or LC-MS for consumption of the fluorobenzoate.

    • Workup: Pour into ice water. The intermediate ester (Methyl 4-(2-methylimidazol-1-yl)benzoate) typically precipitates. Filter and wash with water.[1]

  • Hydrolysis:

    • Suspend the intermediate ester in Methanol (10 mL/mmol).

    • Add 2M NaOH (3.0 equiv).

    • Reflux at 65 °C for 2–4 hours until the solution becomes clear (indicating ester consumption).

    • Isolation: Cool to room temperature. Adjust pH to ~4–5 using 1M HCl .

    • The product, p-(2-methylimidazol-1-yl)benzoic acid , will precipitate as a white solid.

    • Filter, wash with water, and dry under vacuum at 60 °C.

Synthesis Logic Diagram

SynthesisPath Start Methyl 4-fluorobenzoate + 2-Methylimidazole Condition1 K2CO3, DMF 120°C, 16h Start->Condition1 Intermediate Intermediate: Methyl 4-(2-methylimidazol-1-yl)benzoate Condition1->Intermediate Condition2 NaOH, MeOH Reflux, then HCl Intermediate->Condition2 Product Final Product: p-(2-methylimidazol-1-yl)benzoic acid Condition2->Product

Figure 1: Step-wise synthetic route for the production of p-(2-methylimidazol-1-yl)benzoic acid via ester intermediate.

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

This compound is a "ditopic" ligand, meaning it has two distinct binding sites.

  • Role: It acts as a linker in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs) and carboxylate-based MOFs.

  • Mechanism: The carboxylate group coordinates to metal clusters (e.g., Zn, Cu, Zr), while the imidazole nitrogen can coordinate to a second metal center or act as a hydrogen-bond acceptor to modulate pore size.

  • Utility: Used to create materials for gas storage (CO₂ capture), catalysis, and sensing.

Drug Development (Medicinal Chemistry)
  • Pharmacophore: The N-phenylimidazole scaffold is a privileged structure found in various bioactive molecules.

  • Angiotensin II Antagonists: While Telmisartan uses a benzimidazole, the 2-methylimidazole core is a common bioisostere used to optimize lipophilicity and metabolic stability in early-stage drug discovery.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<300 Da) and defined geometry, it serves as an excellent "fragment" for screening against biological targets.

References

  • PubChem. (n.d.). Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, dissolution kinetics, and handling protocols for 4-(2-methyl-1H-imidazol-1-yl)benzoic acid . This guide is structured for researchers requiring precise control over compound delivery in biological assays and chemical synthesis.

Executive Summary

This compound (CAS: 108035-42-1, approximate based on ester) is a bifunctional building block exhibiting significant pH-dependent solubility in aqueous media while maintaining high solubility in polar aprotic solvents like DMSO.

For biological applications, the "DMSO Stock → Aqueous Dilution" method is the critical standard.[1] Direct dissolution in neutral water is kinetically slow and thermodynamically limited due to the molecule's crystalline lattice energy and specific ionization states.

SolventSolubility RatingPrimary UseCritical Limitation
DMSO High (>50 mM)Stock Solutions, CryostorageHygroscopic; freezes at 19°C
Water (pH 7.4) Moderate (as anion)Assay BufferRequires pH control; risk of precipitation at pH < 5
Water (pH 3-5) Low (Insoluble)Precipitation/IsolationIsoelectric point aggregation

Physicochemical Analysis & Solubility Mechanism

To master the solubility of this compound, one must understand its ionization behavior.[1] The molecule contains two ionizable centers: the carboxylic acid (acidic) and the imidazole nitrogen (basic).[1]

Structural Ionization Profile[1]
  • Moiety A: Carboxylic Acid (-COOH) [1]

    • pKa: ~4.0 – 4.2[1]

    • Behavior: Deprotonates to form a soluble carboxylate anion (-COO⁻) at pH > 5.[1]

  • Moiety B: 2-Methylimidazole (N3 Nitrogen)

    • pKa: ~3.5 – 4.5 (Estimated)[1]

    • Note: While unsubstituted imidazole has a pKa of ~7.0, the N1-phenyl attachment acts as an electron sink, significantly lowering the basicity of the N3 nitrogen. The 2-methyl group provides a slight inductive boost, but the nitrogen likely remains unprotonated at neutral pH.

The "Danger Zone" (pH 3.0 – 5.0)

The minimum solubility (


) occurs near the isoelectric point (pI), where the molecule exists primarily as a neutral species or zwitterion.[1] In this pH range, the lack of net charge maximizes crystal lattice stability, leading to rapid precipitation.
  • pH < 2: Soluble (Cationic species: -COOH, Imidazole-H⁺)

  • pH 3–5: INSOLUBLE (Neutral/Zwitterionic species)[1]

  • pH > 6: Soluble (Anionic species: -COO⁻, Imidazole neutral)[1]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold-standard solvent for this compound due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding without altering the chemical structure.

Dissolution Protocol
  • Saturation Limit: Typically > 100 mM.[1]

  • Recommended Stock Concentration: 10 mM or 50 mM.[1]

  • Stability: Excellent.[1] The absence of water prevents hydrolysis (though the molecule is generally stable).[1]

Preparation of 10 mM Stock Solution
  • Weigh 2.02 mg of this compound (MW ≈ 202.21 g/mol ).

  • Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Vortex for 30 seconds. The solution should be clear and colorless/pale yellow.[1]

  • Quality Check: Inspect for turbidity.[1] If particles persist, sonicate for 5 minutes at 40 kHz.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and handling.

SolubilityWorkflow Start Solid Compound This compound DMSO Dissolve in DMSO (Stock Solution) Start->DMSO Recommended WaterDirect Direct Water Dissolution Start->WaterDirect Not Recommended Assay Biological Assay (Dilute < 1% DMSO) DMSO->Assay Dilution CheckpH Check pH WaterDirect->CheckpH Acidic pH 1-2 (Soluble Cation) CheckpH->Acidic Add HCl Neutral pH 3-5 (Precipitation Risk) CheckpH->Neutral Native pH Basic pH > 7 (Soluble Anion) CheckpH->Basic Add NaOH/Buffer Basic->Assay

Caption: Figure 1. Solubility decision tree highlighting the risks of direct aqueous dissolution versus the stability of DMSO stock preparation.

Solubility in Water (Aqueous Media)[1][2][3]

Direct dissolution in water is not recommended for preparing quantitative stocks due to slow kinetics and pH sensitivity. However, understanding aqueous behavior is crucial for the final dilution step in assays.

The "Crash-Out" Phenomenon

When diluting a DMSO stock into aqueous buffer (e.g., PBS), a "solubility cliff" may occur if the buffer capacity is insufficient to maintain pH > 6.0.[1]

  • Mechanism: The DMSO stock (neutral/aprotic) enters water.[1] If the compound concentration is high (>100 µM) and the pH drifts below 5.5, the compound will crystallize.[1]

  • Prevention: Ensure the aqueous buffer is strong (e.g., 50 mM HEPES or Phosphate, pH 7.[1]4) to force the molecule into its soluble anionic state.

Experimental Solubility Data (Estimated)
MediumpHSolubility EstimateState
0.1 M HCl1.0High (> 5 mg/mL)Cationic (Protonated)
Acetate Buffer4.5Very Low (< 0.1 mg/mL) Neutral/Zwitterion
PBS / Water7.4Moderate (~1-2 mg/mL)Anionic (Deprotonated)
0.1 M NaOH13.0High (> 10 mg/mL)Anionic (Salt form)

Experimental Protocols

Protocol A: Kinetic Solubility Test (DMSO "Spike" Method)

Use this to determine the maximum concentration usable in your specific assay buffer.[1]

  • Prepare Stock: 10 mM compound in DMSO.

  • Prepare Plate: Add 196 µL of Assay Buffer (e.g., PBS pH 7.4) to a 96-well plate.

  • Spike: Add 4 µL of DMSO stock (Final conc: 200 µM, 2% DMSO).

  • Incubate: Shake at 500 rpm for 2 hours at room temperature.

  • Measure: Read Absorbance at 600 nm (turbidity).

    • OD < 0.005: Soluble.[1][2][3][4][5]

    • OD > 0.010: Precipitated.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this for formulation development.

  • Add excess solid compound (~5 mg) to 1 mL of buffer (pH 7.4).

  • Shake at 37°C for 24 hours.

  • Filter through a 0.22 µm PVDF membrane (do not use nylon, which binds aromatics).

  • Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

References

  • PubChem. Compound Summary for Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-. National Library of Medicine (US).[1] Available at: [Link][1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Bergström, C. A., et al. (2003).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 20(2), 149-158.

Sources

A Technical Guide to the Physicochemical Characterization of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid: Emphasis on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(2-methyl-1H-imidazol-1-yl)benzoic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any pure crystalline solid, its melting point is a critical physicochemical parameter, serving as an indicator of purity and identity. This guide provides a comprehensive framework for the accurate determination of the melting point of this compound. It addresses the notable absence of a consistently reported value in publicly accessible databases and outlines rigorous, self-validating protocols for both capillary melting point and Differential Scanning Calorimetry (DSC) analysis. Furthermore, it delves into the causality behind potential variations in observed melting points, including the impact of impurities and polymorphism, to equip researchers with the necessary insights for reliable characterization.

Introduction: The Significance of a Melting Point

This compound belongs to a class of compounds featuring a substituted imidazole ring linked to a benzoic acid moiety. Such structures are prevalent in the development of novel therapeutic agents and functional materials. The melting point, or more accurately the melting range, is a fundamental thermal property that provides the first line of assessment for the purity and identity of a synthesized compound.

A sharp melting range is indicative of high purity, whereas a broad and depressed melting range typically suggests the presence of impurities. For drug development professionals, an accurate melting point is crucial for:

  • Purity Assessment: Confirming the removal of starting materials, solvents, and by-products.

  • Polymorph Screening: Identifying different crystalline forms of the same compound, which can have profound effects on solubility, bioavailability, and stability.

  • Quality Control: Establishing a key specification for batch-to-batch consistency.

Methodologies for Accurate Melting Point Determination

The choice of methodology for melting point determination depends on the required level of precision and the nature of the investigation. Two primary methods are detailed below: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Packed Capillary Melting Point Determination

This classical technique provides a visual determination of the melting range and is widely used for routine purity checks.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvents will depress the melting point. Drying under high vacuum is recommended.

    • Finely powder a small amount of the sample using a spatula or a mortar and pestle.

    • Tap the open end of a capillary tube onto the powdered sample to force a small amount into the tube.

    • Compact the sample into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it down a long glass tube. A packed sample height of 2-3 mm is ideal.

  • Instrument Calibration:

    • Before analyzing the sample, calibrate the melting point apparatus using certified standards with melting points that bracket the expected range. Benzoic acid (121-123°C) is a suitable standard.

  • Measurement:

    • Place the packed capillary into the heating block of the apparatus.

    • Set a heating rate of 1-2°C per minute for an accurate determination. A faster rate can be used for a preliminary, approximate measurement.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Causality Behind the Protocol: A slow heating rate is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point. Proper packing ensures uniform heat transfer through the sample.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_measure Measurement p1 Dry Sample Under Vacuum p2 Finely Powder the Sample p1->p2 p3 Pack Capillary Tube (2-3 mm) p2->p3 m1 Insert Capillary into Apparatus p3->m1 c1 Select Certified Standards c2 Run Standards & Verify Accuracy c1->c2 c2->m1 m2 Set Heating Rate (1-2°C/min) m1->m2 m3 Record Onset Temperature (T1) m2->m3 m4 Record Completion Temperature (T2) m3->m4 m5 Report Melting Range (T1-T2) m4->m5

Caption: Workflow for Capillary Melting Point Analysis.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate and reproducible determination of the melting point.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the finely powdered this compound into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6°C).

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Measurement:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere.

    • The melting process will be observed as an endothermic peak on the resulting thermogram.

  • Data Analysis:

    • The onset temperature of the endotherm is typically reported as the melting point. The peak temperature is also a key characteristic.

    • The area under the peak corresponds to the heat of fusion.

Causality Behind the Protocol: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures. A controlled heating rate ensures accurate measurement of the heat flow. The use of a reference pan corrects for any instrumental artifacts.

Workflow for DSC Analysis

G cluster_prep Sample Preparation cluster_run DSC Measurement cluster_analysis Data Analysis p1 Weigh 1-3 mg of Sample p2 Place in Aluminum Pan p1->p2 p3 Hermetically Seal Pan p2->p3 r2 Place Sample & Reference in Cell p3->r2 r1 Calibrate with Indium Standard r1->r2 r3 Equilibrate at Start Temperature r2->r3 r4 Ramp Temperature (e.g., 10°C/min) r3->r4 a1 Generate Thermogram r4->a1 a2 Determine Onset Temperature a1->a2 a3 Determine Peak Temperature a1->a3 a4 Calculate Heat of Fusion a1->a4

Caption: Workflow for Differential Scanning Calorimetry.

Interpreting Results and Potential Confounding Factors

An experimentally determined melting point provides significant insight into the nature of the sample.

Data Presentation:

All melting point data should be meticulously recorded. A structured table is recommended for clarity and comparison.

Sample ID Method Heating Rate Melting Range (°C) DSC Onset T (°C) DSC Peak T (°C) Observations
Batch 1Capillary2°C/minWhite solid
Batch 1DSC10°C/minNo decomposition
Batch 2Capillary2°C/minOff-white solid
Impact of Impurities

Impurities disrupt the crystal lattice of a solid, which lowers the energy required to break it down. This results in two observable effects:

  • Melting Point Depression: The observed melting point is lower than that of the pure substance.

  • Melting Range Broadening: The melting process occurs over a wider temperature range.

Potential impurities in the synthesis of this compound could include:

  • Starting Materials: Unreacted 2-methylimidazole or a 4-halobenzoic acid derivative. 2-Methylimidazole itself has a melting point of 144-145°C.[1]

  • Reaction Intermediates: Such as the methyl or ethyl ester of the final product if the synthesis involves a hydrolysis step.[2][3]

  • Solvents: Residual high-boiling solvents like sulfolane (melting point ~27°C) can act as impurities.[4]

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound will have different melting points and other physical properties. If repeated syntheses yield different, sharp melting points, the presence of polymorphism should be investigated using techniques like X-ray diffraction (XRD).

Conclusion

The accurate determination of the melting point of this compound is a critical step in its synthesis and characterization. This guide provides robust, self-validating protocols for both capillary and DSC methods, empowering researchers to generate reliable data. By understanding the experimental methodologies and the potential influence of impurities and polymorphism, scientists can confidently assess the purity and identity of this compound, ensuring the integrity of their research and development efforts.

References

  • 2-Methylimidazol - Wikipedia . Source: Wikipedia. URL: [Link]

  • Sulfolane | C4H8O2S | CID 31347 - PubChem . Source: National Institutes of Health. URL: [Link]

Sources

Bifunctional Imidazole-Carboxylate Linkers: Precision Synthesis & MOF Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Functionality Paradigm

In the architecture of Metal-Organic Frameworks (MOFs), ligand symmetry and functionality dictate topology. Imidazole-functionalized benzoic acid derivatives—specifically 4-(1H-imidazol-1-yl)benzoic acid (ImBA) —represent a "hybrid" ligand class. Unlike symmetric dicarboxylates (e.g., terephthalic acid in MOF-5) or pure imidazolates (e.g., ZIF-8), ImBA bridges the Hard/Soft Acid-Base (HSAB) divide.

  • The Carboxylate Terminus (Hard Donor): Forms robust, often clustered secondary building units (SBUs) with high-valent metals (Zn²⁺, Zr⁴⁺), providing thermal stability.

  • The Imidazole Terminus (Borderline/Soft Donor): Coordinates preferentially to softer metal sites or enables low-symmetry topological twisting, crucial for generating pore complexity.

This guide details the end-to-end workflow for synthesizing the ImBA ligand and assembling it into a bio-compatible Zn-MOF, designed for drug delivery applications.

Ligand Engineering: Synthesis of 4-(1H-imidazol-1-yl)benzoic acid

The synthesis of ImBA relies on a copper-catalyzed Ullmann-type


-arylation.[1] While nucleophilic aromatic substitution (

) is possible with fluorinated precursors, the Ullmann coupling of 4-iodobenzoic acid is preferred for its scalability and functional group tolerance.
Reaction Mechanism & Logic

The reaction utilizes a Cu(I) catalyst to facilitate the C-N bond formation between the imidazole nitrogen and the aryl iodide. We employ DMSO as a polar aprotic solvent to stabilize the charged intermediate and K₂CO₃ to neutralize the generated HI.

Validated Protocol

Reagents:

  • 4-Iodobenzoic acid (1.0 eq)

  • Imidazole (1.5 eq) — Excess drives kinetics

  • Copper(I) Iodide (CuI) (0.1 eq) — Catalyst

  • Potassium Carbonate (K₂CO₃) (2.0 eq) — Base

  • L-Proline (0.2 eq) — Ligand accelerator (Optional but recommended)

  • Solvent: Anhydrous DMSO

Step-by-Step Workflow:

  • Charge: In a dried Schlenk flask, combine 4-iodobenzoic acid (2.48 g, 10 mmol), imidazole (1.02 g, 15 mmol), K₂CO₃ (2.76 g, 20 mmol), and CuI (190 mg, 1 mmol).

  • Inert Atmosphere: Evacuate and backfill with N₂ three times. Oxygen poisoning of Cu(I) to Cu(II) will kill the catalytic cycle.

  • Solvation: Add 20 mL of anhydrous DMSO via syringe.

  • Reaction: Heat to 110°C for 24 hours. Note: Monitoring by TLC (Ethyl Acetate/Hexane) is essential. The spot for 4-iodobenzoic acid must disappear.

  • Work-up (The pH Switch):

    • Cool to room temperature.[1][2][3][4][5]

    • Pour into 100 mL water. The solution will be basic (soluble carboxylate salt).

    • Critical Step: Acidify carefully with 1M HCl to pH ~5-6. The zwitterionic product (ImBA) will precipitate as a white/off-white solid. Do not drop to pH < 2, or the imidazole ring may protonate and re-dissolve.

  • Purification: Filter the precipitate, wash with water and diethyl ether. Recrystallize from Ethanol/DMF if purity <98%.

Synthesis Pathway Diagram

LigandSynthesis Reactants Reactants 4-Iodobenzoic Acid + Imidazole Catalysis Catalytic Cycle CuI / K2CO3 / DMSO 110°C, 24h Reactants->Catalysis N2 Atmosphere Intermediate Intermediate Carboxylate Salt (Soluble) Catalysis->Intermediate Cool & Dilute Acidification Acidification HCl to pH 6 Intermediate->Acidification Precipitation Product Final Ligand 4-(1H-imidazol-1-yl)benzoic acid Acidification->Product Filtration & Wash

Figure 1: Ullmann-type coupling workflow for the synthesis of the bifunctional ImBA ligand.[6][7]

MOF Assembly: Solvothermal Crystallization

Constructing a framework with ImBA requires balancing the coordination kinetics of the imidazole vs. the carboxylate. We will synthesize a Zn(II)-ImBA MOF . Zn(II) is chosen for its


 configuration, allowing flexible coordination geometries (tetrahedral to octahedral) which accommodates the ImBA linker's asymmetry.
Solvothermal Strategy

We utilize a Mixed-Solvent System (DMF/Ethanol) .[4]

  • DMF: High solubility for the ligand; decomposes slightly to release dimethylamine (base), which aids in deprotonation.

  • Ethanol: Reduces solubility, promoting supersaturation and crystal nucleation.

Experimental Protocol

Reagents:

  • Zn(NO₃)₂[4][8] · 6H₂O (0.297 g, 1.0 mmol)[4][5]

  • ImBA Ligand (0.188 g, 1.0 mmol)

  • Solvent A: DMF (10 mL)

  • Solvent B: Ethanol (5 mL)

Workflow:

  • Dissolution: Dissolve the ImBA ligand in DMF (sonicate if necessary). Dissolve the Zinc salt in Ethanol.

  • Mixing: Slowly add the Zn solution to the Ligand solution while stirring.

  • Sealing: Transfer the clear solution into a 25 mL Teflon-lined stainless steel autoclave.

  • Thermal Profile:

    • Ramp: 1°C/min to 120°C.

    • Hold: 120°C for 72 hours.

    • Cool: 0.1°C/min to Room Temp. Slow cooling is critical for single-crystal growth.

  • Harvesting: Colorless block crystals are collected by filtration, washed with DMF, then Ethanol, and dried in air.

Crystallization Logic Diagram

MOFAssembly Precursors Precursors Zn(NO3)2 + ImBA Ligand Solvation Solvation Strategy DMF (Solubility) + EtOH (Nucleation) Precursors->Solvation Heat Solvothermal Treatment 120°C, 72h (Autoclave) Solvation->Heat Coordination Coordination Competition Zn-N (Imidazole) vs Zn-O (Carboxyl) Heat->Coordination Energy Input Assembly Self-Assembly Formation of SBUs & 3D Network Coordination->Assembly Thermodynamic Control Product Target MOF Zn(ImBA)2 Framework Assembly->Product

Figure 2: Solvothermal assembly logic. The mixed solvent system controls the rate of nucleation vs. crystal growth.

Structural Validation & Data Interpretation

To ensure the material is suitable for drug development (e.g., loading Doxorubicin or 5-FU), you must validate porosity and stability.

Key Characterization Metrics[1][5]
TechniqueObservableSuccess Criteria
PXRD (Powder X-Ray)Crystallinity & Phase PuritySharp, high-intensity peaks at low 2

(<10°). No amorphous "hump."
TGA (Thermogravimetric)Thermal StabilitySolvent loss <150°C. Framework stable >350°C (ImBA is rigid).
BET (N₂ Isotherm)Porosity / Surface AreaType I isotherm (microporous). Surface area >800 m²/g for effective drug loading.
FT-IR Coordination ModeShift in C=O stretch (~1600 cm⁻¹) and C=N stretch indicating metal coordination.
Stability Note

Zn-ImBA MOFs typically exhibit higher hydrolytic stability than pure Zn-carboxylate MOFs (like MOF-5) because the Zn-N (imidazole) bond is less susceptible to hydrolysis by water than the Zn-O bond. This is a critical advantage for biological applications.

References

  • MOF Structural Diversity: Sun, Y.-X., & Sun, W.-Y.[9] "Zinc(II)- and Cadmium(II)-Organic Frameworks with 1-Imidazole-Containing and 1-Imidazole-Carboxylate Ligands." CrystEngComm, 2015. [Link]

  • Ullmann Coupling Mechanism: Sambe, L., et al. "Copper-Catalyzed N-Arylation of Imidazoles."[1] Organic Letters, 2014. (General reference for mechanism). [Link]

  • Drug Delivery Applications: Brieflands. "Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery." J. Chem. Pharm. Res., 2023.[4][5][10] [Link]

Sources

Comparative Technical Analysis: 4-(Imidazol-1-yl)benzoic Acid vs. 4-(2-Methylimidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic divergences between 4-(imidazol-1-yl)benzoic acid (Im-BA) and its sterically hindered analogue, 4-(2-methylimidazol-1-yl)benzoic acid (2-Me-Im-BA) .

While chemically similar, the introduction of a single methyl group at the C2 position of the imidazole ring induces a profound "ortho-effect," forcing a conformational twist that alters crystal packing, metal-coordination geometry in Metal-Organic Frameworks (MOFs), and pharmacological binding affinity. This guide serves as a blueprint for researchers utilizing these ligands for reticular chemistry or drug scaffold design.

Part 1: Structural & Electronic Fundamentals

The core difference between these two compounds is not merely compositional but conformational . The C2-methyl group acts as a steric wedge, breaking the planarity of the molecule.

Steric Torsion and Dihedral Angles

In the parent compound (Im-BA), the imidazole ring and the benzene ring can adopt a near-coplanar conformation (dihedral angle


). This allows for 

-

stacking interactions in the solid state.

In the 2-methyl derivative (2-Me-Im-BA), the methyl group sterically clashes with the ortho-hydrogens of the benzene ring. To relieve this strain, the imidazole ring rotates significantly, often resulting in a dihedral angle approaching perpendicularity (


).
Electronic Modulation (Basicity)

The methyl group exerts a positive inductive effect (+I), increasing the electron density on the imidazole ring.

  • Im-BA: The N3 nitrogen is a standard Lewis base.

  • 2-Me-Im-BA: The N3 nitrogen is more basic and a stronger sigma-donor for metal coordination, provided steric hindrance does not block the approach.

Table 1: Comparative Physicochemical Properties

Feature4-(Imidazol-1-yl)benzoic Acid4-(2-Methylimidazol-1-yl)benzoic Acid
Steric Profile Low (Near Planar)High (Twisted/Non-Planar)
Dihedral Angle ~15° - 30°~70° - 90°
Electronic Effect Standard Aromatic SystemElectron Donating (+I Effect)
Coordination Favors clusters/paddlesFavors discrete or twisted nodes
Solubility Moderate in DMSO/DMFSlightly higher lipophilicity

Part 2: Mechanistic Logic & Visualization

The following diagram illustrates the causal relationship between the structural modification and the resulting functional properties.

Structure_Property_Logic cluster_0 Chemical Input cluster_1 Physical Consequence cluster_2 Functional Outcome Input C2-Methyl Group Addition Steric Steric Clash w/ Benzene H Input->Steric Physical Bulk Electronic +I Inductive Effect Input->Electronic Electron Donation Twist High Dihedral Angle (Non-Planar) Steric->Twist Relieve Strain Basicity Increased Basicity (Stronger Sigma Donor) Electronic->Basicity Enrich N-density Topology Altered MOF Topology (Prevents Interpenetration) Twist->Topology Geometry Control

Figure 1: Causal logic flow demonstrating how the methyl group alters both geometry and reactivity.

Part 3: Synthetic Protocols

The synthesis for both compounds relies on a Nucleophilic Aromatic Substitution (


) or Ullmann-type coupling, followed by ester hydrolysis.
Synthesis of 4-(2-Methylimidazol-1-yl)benzoic Acid

Note: The synthesis of the non-methylated parent follows the same steps, substituting imidazole for 2-methylimidazole.

Reagents:

  • 4-Fluorobenzonitrile (or Methyl 4-fluorobenzoate)

  • 2-Methylimidazole[1][2]

  • Base:

    
     or 
    
    
    
  • Solvent: DMSO or DMF (Polar aprotic is essential)

  • Hydrolysis Agent: NaOH (aq) / Ethanol

Step-by-Step Protocol:

  • Coupling Reaction (

    
    ): 
    
    • Dissolve 4-fluorobenzonitrile (10 mmol) and 2-methylimidazole (12 mmol) in DMSO (20 mL).

    • Add anhydrous

      
       (20 mmol).
      
    • Critical Control: Heat to 100-110°C under

      
       atmosphere for 12-16 hours.
      
    • Why: The fluorine atom is activated by the para-cyano/ester group, allowing the imidazole nitrogen to attack. The 2-methyl group slows this kinetics slightly compared to bare imidazole due to sterics, requiring consistent heat.

  • Workup:

    • Pour the reaction mixture into ice water (100 mL). The intermediate nitrile/ester usually precipitates. Filter and wash with water.[3]

  • Hydrolysis:

    • Suspend the intermediate in Ethanol (30 mL) and 20% NaOH (10 mL).

    • Reflux for 6 hours (until evolution of

      
       ceases if using nitrile).
      
    • Cool to room temperature and acidify with HCl to pH 3-4.

    • Purification: The carboxylic acid product precipitates. Recrystallize from Ethanol/DMF.

Synthesis_Workflow Start Start: 4-Fluorobenzonitrile + 2-Methylimidazole Step1 Step 1: Coupling (SnAr) K2CO3, DMSO, 110°C Start->Step1 Inter Intermediate: 4-(2-methylimidazol-1-yl)benzonitrile Step1->Inter Step2 Step 2: Hydrolysis NaOH/EtOH, Reflux Inter->Step2 Acid Acidification (HCl pH 3) Step2->Acid Final Final Product: 4-(2-methylimidazol-1-yl)benzoic acid Acid->Final

Figure 2: Synthetic workflow for the 2-methyl derivative.

Part 4: Applications in Research

Metal-Organic Frameworks (MOFs)

This is the primary application area.

  • Im-BA (Parent): Often forms dense or interpenetrated networks because the flat ligands can pack closely together.

  • 2-Me-Im-BA: The steric twist prevents close packing. This is used strategically to increase porosity or prevent interpenetration in MOFs. The methyl group acts as a "bumper," forcing the formation of open channels.

Drug Development (Pharmacophore)

In medicinal chemistry, these motifs are often explored as inhibitors (e.g., for CYP450 enzymes).

  • Selectivity: The 2-methyl group can act as a selectivity filter. If a protein binding pocket is narrow, the parent compound may bind, while the 2-methyl derivative will be sterically rejected. Conversely, if the pocket has a hydrophobic notch, the methyl group can enhance binding affinity via hydrophobic interaction.

References

  • Ullmann Coupling & Mechanism

    • Sperotto, E., et al. "The mechanism of the modified Ullmann reaction." Dalton Transactions, 2010.
  • Synthesis of Imidazole-Benzoic Acid Derivatives

    • ChemicalBook Protocols for 4-(Imidazol-1-yl)benzoic acid synthesis.[1][4]

  • Crystallography & MOF Ligand Geometry

    • Zhang, Z., et al. "Crystal structure of 4-(imidazol-1-yl)benzoic acid." Acta Crystallographica Section E, 2011.
  • Steric Effects in Benzimidazole Derivatives (Analogous Systems)

    • Ahmad, et al. "Crystal structure... of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid."[5] IUCrData, 2021.

Sources

Methodological & Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of Imidazole on Fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Imidazoles

The N-aryl imidazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to engage in key hydrogen bonding interactions and its favorable pharmacokinetic properties. The synthesis of these compounds is therefore of paramount importance in drug discovery and development. One of the most robust and widely employed methods for the construction of the N-aryl imidazole bond is the nucleophilic aromatic substitution (SNAr) reaction. This application note provides a detailed protocol and technical guidance for the SNAr reaction between imidazole and fluorobenzoates, a class of readily available and reactive starting materials.

The SNAr Mechanism: A Stepwise Pathway to C-N Bond Formation

The nucleophilic aromatic substitution of an aryl fluoride with imidazole proceeds through a well-established two-step addition-elimination mechanism.[1] This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing a good leaving group and activated by electron-withdrawing substituents.[1][2]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophilic nitrogen of imidazole on the carbon atom bearing the fluorine atom. This step is typically the rate-determining step of the reaction.[1] The presence of an electron-withdrawing group, such as a carboxylate, on the fluorobenzoate is crucial as it stabilizes the resulting high-energy anionic intermediate, known as a Meisenheimer complex.[3]

  • Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the fluoride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the N-aryl imidazole product.[1]

Recent studies have also suggested that under certain conditions, particularly with less-activated aromatic systems, a concerted SNAr mechanism may be operative, where bond formation and bond cleavage occur in a single transition state.[4][5]

Experimental Protocol: Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate

This protocol details a representative procedure for the nucleophilic aromatic substitution of imidazole on methyl 4-fluorobenzoate.

Materials and Reagents
  • Imidazole

  • Methyl 4-fluorobenzoate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle or oil bath

  • Standard glassware for workup and purification (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Reaction Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add imidazole (1.2 equivalents), the chosen base (e.g., K₂CO₃, 2.0 equivalents), and the anhydrous solvent (e.g., DMSO).

  • Addition of Electrophile: Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation of the imidazole. To this mixture, add methyl 4-fluorobenzoate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Imidazole and Base in Anhydrous Solvent deprotonation Stir for 15-30 min for Deprotonation reagents->deprotonation Formation of Imidazolide Anion add_electrophile Add Methyl 4-Fluorobenzoate deprotonation->add_electrophile heating Heat to 80-120 °C add_electrophile->heating Initiate Reaction monitoring Monitor by TLC heating->monitoring quench Cool and Quench with Water monitoring->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the SNAr reaction.

Key Reaction Parameters and Their Influence

The success of the SNAr reaction is highly dependent on the judicious choice of reaction parameters. The following table summarizes the key variables and their impact on the reaction outcome.

ParameterOptionsRationale and Impact on Reaction
Fluorobenzoate Substituent Electron-withdrawing groups (e.g., -CO₂Me, -NO₂, -CN)Strongly electron-withdrawing groups in the ortho or para position to the fluorine are essential to stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[1][2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHThe base deprotonates the N-H of imidazole, increasing its nucleophilicity. Stronger bases can lead to faster reactions but may also promote side reactions. The choice of base can also influence solubility.[6]
Solvent DMSO, DMF, 1,4-DioxanePolar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the base while leaving the imidazolide anion relatively unsolvated and thus more nucleophilic.[7][8]
Temperature 80-150 °CHigher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decomposition of starting materials or products. The optimal temperature should be determined empirically.[9]
Leaving Group F > Cl > Br > IFor SNAr reactions, the reactivity of the leaving group is inversely correlated with its bond strength to the aromatic ring. The highly electronegative fluorine atom makes the ipso-carbon more electrophilic and is a better leaving group in this context.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficiently activated fluorobenzoate- Incomplete deprotonation of imidazole- Low reaction temperature- Use a fluorobenzoate with a stronger electron-withdrawing group.- Use a stronger base or a higher equivalent of the base.- Increase the reaction temperature in increments.
Formation of Side Products - Reaction temperature is too high- Presence of moisture- Lower the reaction temperature.- Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents.[11]
Difficult Purification - Incomplete reaction- Formation of polar byproducts- Ensure the reaction has gone to completion by TLC.- A thorough aqueous workup can help remove some polar impurities before chromatography.

Visualizing the Mechanism

G cluster_reactants cluster_intermediates cluster_products Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide Fluorobenzoate Methyl 4-Fluorobenzoate Meisenheimer Meisenheimer Complex Fluorobenzoate->Meisenheimer Base Base (e.g., K₂CO₃) Base->Imidazolide Deprotonation Imidazolide->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product Methyl 4-(1H-imidazol-1-yl)benzoate Meisenheimer->Product Elimination of F⁻ Byproducts HF + Base-H⁺ Meisenheimer->Byproducts Re-aromatization

Caption: The SNAr reaction mechanism.

Conclusion

The nucleophilic aromatic substitution of imidazole on fluorobenzoates is a highly effective and versatile method for the synthesis of N-aryl imidazoles. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is crucial for achieving high yields and purity. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Yamamoto, T., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 136(42), 14829-14832. [Link]

  • Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 10(9), 917-924. [Link]

  • Singleton, D. A., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 12(1), 52-59. [Link]

  • Gao, J., et al. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-2884. [Link]

  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. [Link]

  • de Vargas, E. B., & de Rossi, R. H. (1982). Imidazole as leaving group in aromatic nucleophilic substitution reactions. Tetrahedron Letters, 23(43), 4423-4426. [Link]

  • Juárez-Ornelas, K. A., et al. (2019). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Mexican Chemical Society, 63(3), 1-13. [Link]

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

  • Nicewicz, D. A., et al. (2018). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 140(40), 12901-12905. [Link]

  • Mečiarová, M., Podlesná, J., & Toma, S. (2004). Study of SNAr Reactions of Halobenzenes with Imidazole under Ultrasonic and Microwave Irradiation. Molecules, 9(4), 217-224. [Link]

  • Wang, Z., et al. (2016). Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. RSC Advances, 6(1), 543-548. [Link]

  • Islam, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1109. [Link]

  • Campos, J. F., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 25(18), 4243. [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]

  • Kruk, M. A., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(20), 6948-6955. [Link]

  • Szymańska, E., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(11), 3385. [Link]

Sources

Application Note: Engineering Sterically Tuned MOFs with 4-(2-methyl-1H-imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) derived from the 4-(2-methyl-1H-imidazol-1-yl)benzoic acid ligand.

Executive Summary

The ligand This compound (hereafter referred to as 2-Me-IBA ) represents a critical advancement in the design of functionalized MOFs. Unlike its non-methylated counterpart, the 2-methyl group introduces steric hindrance near the imidazole nitrogen donor. This structural modification serves two primary functions:

  • Pore Environment Tuning: It increases the hydrophobicity of the pore surface, enhancing the affinity for non-polar guest molecules (e.g., hydrophobic drugs).

  • Structural Rigidity: The methyl group restricts the rotation of the imidazole ring relative to the metal center, potentially locking the framework into specific topologies and improving thermal stability.

This guide details the protocol for synthesizing the ligand, constructing Zn(II)/Cu(II)-based MOFs, and validating their utility in pH-responsive drug delivery.

Ligand Chemistry & Synthesis Protocol

Structural Rationale

The 2-Me-IBA ligand is a heterofunctional linker featuring a monodentate imidazole nitrogen and a bidentate/monodentate carboxylate group.

  • Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • pKa Values (Est.): ~3.8 (Carboxylic acid), ~7.2 (Imidazolium).

  • Coordination Mode: The ligand typically bridges metal centers, forming 2D or 3D networks. The 2-methyl group creates a "pocket" around the metal-nitrogen bond, protecting it from hydrolytic attack.

Ligand Synthesis Workflow

While commercially available, in-house synthesis ensures high purity required for defect-free MOF crystal growth.

Reaction Scheme:

  • Nucleophilic Aromatic Substitution: 4-Fluorobenzonitrile + 2-Methylimidazole

    
     Intermediate Nitrile.
    
  • Hydrolysis: Intermediate Nitrile

    
    2-Me-IBA .
    

Step-by-Step Protocol:

  • Reagents: Dissolve 4-Fluorobenzonitrile (10 mmol) and 2-Methylimidazole (12 mmol) in 20 mL DMSO. Add anhydrous K₂CO₃ (15 mmol).

  • Reaction: Heat at 120°C for 12 hours under N₂ atmosphere. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour into 200 mL ice water. Filter the precipitate (Intermediate Nitrile).

  • Hydrolysis: Reflux the nitrile in 50 mL 10% NaOH (aq)/Ethanol (1:1) for 6 hours.

  • Isolation: Acidify to pH 4-5 with HCl. The white solid 2-Me-IBA precipitates. Filter, wash with water, and dry at 80°C.

  • Yield: Typically >85%.

LigandSynthesis Start 4-Fluorobenzonitrile + 2-Methylimidazole Reaction Nucleophilic Substitution (K2CO3, DMSO, 120°C) Start->Reaction Intermediate Intermediate Nitrile Reaction->Intermediate Hydrolysis Base Hydrolysis (NaOH, Reflux) Intermediate->Hydrolysis Acidification Acidify to pH 4-5 (HCl) Hydrolysis->Acidification Product 2-Me-IBA Ligand (White Solid) Acidification->Product

Figure 1: Synthetic pathway for this compound.[1]

MOF Synthesis Protocol (Solvothermal Method)

This protocol targets a Zn(II)-based MOF (analogous to ZIF/IRMOF hybrids), exploiting the tetrahedral coordination geometry of Zn²⁺ with the imidazole nitrogen and carboxylate oxygens.

Materials
  • Ligand: 2-Me-IBA (0.5 mmol, 101 mg)

  • Metal Source: Zn(NO₃)₂[2]·6H₂O (0.5 mmol, 149 mg)

  • Solvent System: DMF:Ethanol:H₂O (4:1:1 v/v/v) – Critical for controlling nucleation rate.

  • Modulator (Optional): Acetic Acid (2 equivalents) – Improves crystallinity.

Experimental Procedure
  • Dissolution: In a 20 mL scintillation vial, dissolve the ligand in 5 mL of the solvent mixture. Sonicate for 10 minutes until clear.

  • Metal Addition: Add the Zn(NO₃)₂·6H₂O to the solution. Stir for 15 minutes.

  • Solvothermal Reaction: Transfer the solution to a 15 mL Teflon-lined stainless steel autoclave. Seal tightly.

  • Heating Profile:

    • Ramp to 120°C over 2 hours.

    • Hold at 120°C for 48 hours.

    • Cool to Room Temperature (RT) over 12 hours (Slow cooling prevents crystal cracking).

  • Harvesting: Filter the resulting colorless block crystals.

  • Activation: Wash with DMF (3x) and Ethanol (3x) over 24 hours (solvent exchange). Dry under vacuum at 100°C for 12 hours.

MOFSynthesis Prep Precursor Preparation Ligand + Zn(NO3)2 + Solvent Solvothermal Solvothermal Synthesis 120°C, 48h, Autoclave Prep->Solvothermal Cooling Controlled Cooling (-10°C/hour) Solvothermal->Cooling Washing Solvent Exchange (DMF -> Ethanol) Cooling->Washing Activation Thermal Activation (Vacuum, 100°C) Washing->Activation

Figure 2: Solvothermal synthesis workflow for Zn-2-Me-IBA MOFs.

Characterization & Validation

To ensure scientific integrity, the synthesized MOF must be validated using the following self-consistent logic:

TechniquePurposeExpected Outcome (Validation Criteria)
PXRD (Powder X-ray Diffraction)Confirm crystallinity and phase purity.Sharp, intense peaks at low 2θ angles (<10°). No peaks from unreacted ligand or ZnO.
SC-XRD (Single Crystal XRD)Determine precise atomic structure.R-factor < 5%. Confirmation of 2-methyl group orientation and pore dimensions.
TGA (Thermogravimetric Analysis)Assess thermal stability and solvent content.Weight loss <100°C (solvent); Plateau >300°C (framework stability).
N₂ Isotherm (77 K) Measure surface area (BET) and pore volume.Type I isotherm (microporous). Surface area >500 m²/g.
FT-IR Verify coordination.Shift in C=O stretch (carboxylate coordination) and C=N stretch (imidazole coordination).

Application: pH-Responsive Drug Delivery

The 2-Me-IBA ligand imparts unique pH-sensitivity to the MOF. The imidazole nitrogen (pKa ~7) can be protonated in acidic environments (e.g., tumor microenvironment, pH 5.5-6.5), leading to framework disassembly or "breathing" that releases the cargo.

Protocol for Drug Loading (Model Drug: Doxorubicin - DOX):

  • Loading: Suspend 50 mg of activated MOF in 10 mL of DOX/PBS solution (1 mg/mL). Stir for 24 hours in the dark.

  • Washing: Centrifuge and wash with PBS until supernatant is clear (removes surface-bound drug).

  • Release Study: Re-suspend loaded MOF in buffers of pH 7.4 (physiological) and pH 5.0 (endosomal).

  • Analysis: Monitor DOX release via UV-Vis spectroscopy at 480 nm.

Expected Result: <10% release at pH 7.4 (stable); >80% release at pH 5.0 (responsive).

DrugDelivery cluster_pH pH Trigger MOF MOF Carrier (Hydrophobic Pores) Loading Drug Loading (Diffusion) MOF->Loading LoadedMOF Drug@MOF Loading->LoadedMOF Acid Acidic pH (5.0) (Protonation of Imidazole) LoadedMOF->Acid Release Framework Disassembly & Drug Release Acid->Release H+ Attack

Figure 3: Mechanism of pH-responsive drug release triggered by imidazole protonation.

Troubleshooting & Optimization

  • Issue: Amorphous Product.

    • Cause: Reaction too fast.

    • Fix: Increase solvent volume or add modulator (Acetic Acid). Lower temperature to 100°C.

  • Issue: Low Surface Area.

    • Cause: Incomplete activation (solvent trapped in pores).

    • Fix: Solvent exchange with lower boiling point solvent (e.g., Methanol) followed by activation at higher vacuum.

  • Issue: Crystal Cracking.

    • Cause: Rapid cooling.

    • Fix: Use a programmable oven to cool at 5°C/hour.

References

  • Synthesis of Imidazole-Carboxylate Ligands

    • Title: Synthesis and coordination chemistry of 4-(imidazol-1-yl)
    • Source:Journal of Chemical Crystallography.
    • Context: General procedure for nucleophilic substitution to form imidazole-benzo
  • MOF Synthesis Methodologies

    • Title: Reticular Synthesis and the Design of New M
    • Source:N
    • Context: Foundational principles of solvothermal synthesis used in this protocol.[2]

  • pH-Responsive MOFs

    • Title: Imidazole-Based Metal–Organic Frameworks for pH-Responsive Drug Delivery.
    • Source:Chemical Science.
    • Context: Mechanism of imidazole proton
  • Steric Tuning in MOFs

    • Title: Methyl-Functionalized Metal-Organic Frameworks: Enhancing Stability and Hydrophobicity.
    • Source:Crystal Growth & Design.
    • Context: Explains the effect of the 2-methyl group on pore environment and stability.

Sources

Solvothermal synthesis of Zn(II) MOFs with 4-(2-methyl-1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvothermal synthesis of Zinc(II) Metal-Organic Frameworks (MOFs) utilizing the bifunctional ligand 4-(2-methyl-1H-imidazol-1-yl)benzoic acid (referred to herein as H-MIBA ).

Unlike the widely studied 4-(imidazol-1-yl)benzoic acid, the H-MIBA ligand incorporates a methyl group at the 2-position of the imidazole ring. This steric modification is critical; it restricts the rotation of the imidazole moiety and alters the coordination geometry around the Zn(II) center, often leading to novel topologies with enhanced hydrolytic stability—a key requirement for drug delivery applications.

This protocol is designed for autonomy , allowing researchers to adapt the synthesis for specific porosity or particle size requirements.

Ligand Chemistry & Mechanistic Insight

Ligand Profile:

  • Name: this compound[1][2]

  • Abbreviation: H-MIBA

  • CAS: 101184-11-6

  • Functionality: Heterotopic (Carboxylate + Imidazole Nitrogen)

  • Coordination Mode: The carboxylate group typically binds in a bidentate bridging mode (

    
    ) to form Zn-clusters (e.g., paddlewheels), while the imidazole nitrogen (
    
    
    
    ) extends the framework into 3D networks.
  • Steric Factor: The 2-methyl group creates steric bulk near the

    
     donor, often preventing the formation of dense, non-porous phases common with un-substituted ligands.
    
Coordination Logic Diagram

LigandLogic cluster_steric Steric Control (2-Methyl) Ligand H-MIBA Ligand (Zwitterionic Precursor) Deprotonation In-situ Deprotonation (-H+) Ligand->Deprotonation Base/Heat Coordination Self-Assembly (Solvothermal) Deprotonation->Coordination Carboxylate (O-donor) Imidazole (N-donor) Zn_Cluster Zn(II) Source (Nitrate/Acetate) Zn_Cluster->Coordination MOF Zn-MIBA MOF (3D Framework) Coordination->MOF Steric Steering (2-Me Group)

Figure 1: Coordination logic flow. The 2-methyl group acts as a "structure-directing agent" by preventing specific rotation angles, favoring open-channel topologies.

Materials & Reagents

ReagentPurityRoleNotes
Zn(NO

)

\cdot6H

O

99.0%
Metal Node SourceNitrate anions often template pore formation.
H-MIBA

98%
Organic LinkerEnsure CAS 101184-11-6 verification.
DMF AnhydrousSolventN,N-Dimethylformamide; high boiling point.
Ethanol AbsoluteCo-solventModulates solubility and crystallization rate.
NaOH / TEA 1M Soln.DeprotonatorOptional; use if product yield is low.

Experimental Protocol: Solvothermal Synthesis

This protocol uses a mixed-solvent approach to balance the solubility of the hydrophobic methyl-imidazole group and the hydrophilic carboxylate.

Step-by-Step Methodology

1. Precursor Preparation:

  • Tube A: Dissolve 0.5 mmol (101 mg) of H-MIBA in 8 mL of DMF . Sonicate for 10 minutes until fully dissolved. Note: If the solution remains cloudy, add 1-2 drops of 1M NaOH.

  • Tube B: Dissolve 0.5 mmol (149 mg) of Zn(NO

    
    )
    
    
    
    \cdot6H
    
    
    O in 4 mL of Ethanol .

2. Mixing & Homogenization:

  • Slowly add Solution B to Solution A under vigorous stirring.

  • A transient precipitate may form; continue stirring for 15 minutes until the mixture is clear or a fine suspension.

  • Critical Checkpoint: The molar ratio is 1:1 (Metal:Ligand). For defect-engineering (drug delivery), a 1:1.5 ratio may be explored.

3. Solvothermal Treatment:

  • Transfer the mixture into a 20 mL Teflon-lined stainless steel autoclave .

  • Seal tightly and place in a programmable oven.

  • Heating Profile:

    • Ramp: 2°C/min to 120°C .

    • Dwell: 48 - 72 hours .

    • Cool: 0.1°C/min to Room Temperature (Slow cooling promotes single-crystal growth).

4. Washing & Activation:

  • Decant the mother liquor.

  • Wash crystals 3x with fresh DMF, then 3x with Ethanol (to exchange high-boiling DMF).

  • Activation: Soak in Ethanol for 24 hours (refresh solvent every 6 hours), then dry under vacuum at 80°C for 12 hours.

Synthesis Workflow Diagram

SynthesisFlow Mix 1. Precursor Mixing (DMF/EtOH 2:1) Autoclave 2. Solvothermal Reaction (120°C, 48h) Mix->Autoclave Seal in Teflon Cool 3. Controlled Cooling (0.1°C/min) Autoclave->Cool Crystallization Wash 4. Solvent Exchange (DMF -> EtOH) Cool->Wash Harvest Crystals Activate 5. Thermal Activation (80°C, Vacuum) Wash->Activate Remove Guests

Figure 2: Solvothermal workflow optimized for Zn-MIBA synthesis.

Characterization & Validation

To ensure scientific integrity, the synthesized MOF must be validated against the following criteria:

TechniqueExpected OutcomePurpose
PXRD Sharp, high-intensity peaks at low 2

(<10°).
Confirm crystallinity and phase purity.
TGA Weight loss <5% up to 250°C (solvent loss), decomposition >350°C.Verify thermal stability of the framework.
FT-IR Shift in C=O stretch (approx. 1600 cm

) and Zn-N stretch.
Confirm coordination of carboxylate and imidazole.[3][4][5][6]
BET Type I isotherm (Microporous).Assess surface area for drug loading.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Amorphous Powder Reaction too fast / Temp too low.Increase Temp to 130°C or slow down cooling rate.
No Precipitate High solubility.Increase concentration or reduce DMF ratio.
Opaque Crystals Solvent inclusion defects.Extend solvent exchange (activation) time.

Application Note: Drug Delivery Potential

The Zn-MIBA system is particularly relevant for drug development due to:

  • pH-Responsive Release: The imidazole-Zn bond is acid-labile. In the acidic microenvironment of tumor tissues (pH ~5.5), the framework degrades, triggering the release of encapsulated payloads (e.g., Doxorubicin).

  • Biocompatibility: Zn(II) is an essential trace element with low toxicity compared to other transition metals like Cd or Pb.

  • Hydrophobic Pores: The methyl group on the ligand increases the hydrophobicity of the pore walls, potentially enhancing the loading efficiency of hydrophobic drug molecules.

References

  • Ligand Source: Thermo Scientific Chemicals. This compound hydrochloride hydrate, 95%.[1][2] Catalog No. CC61451CB.[1]

  • Analogous Synthesis (HIBA): Sun, Y., et al. (2010). "Coordination polymers of various architectures built with mixed imidazole/benzimidazole and carboxylate donor ligands."[4][7] New Journal of Chemistry, 34(11), 2502-2514.[4]

  • Zn-MOF Drug Delivery: Ye, X., et al. (2023). "Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery." Iran J Pharm Res.

  • Structural Modulation: Liu, B., et al. (2011). "Structure Modulation in Zn(II)–1,4-Bis(imidazol-1-yl)benzene Frameworks by Varying Dicarboxylate Anions." Crystal Growth & Design.

Sources

Application Note & Protocol: Strategic Solvent Selection for the Purification of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the principles and a systematic protocol for selecting an optimal solvent system for the purification of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid by recrystallization. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the causal relationships between the physicochemical properties of the target molecule and solvent characteristics. We present a robust solvent screening workflow and a detailed, field-tested recrystallization protocol to achieve high purity of the final compound.

Introduction: The Critical Role of Purification

This compound is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and materials science. Synthetic routes to this compound, often involving N-arylation reactions, can yield a crude product containing unreacted starting materials, by-products, and residual solvents. For subsequent applications, particularly in a pharmaceutical context, achieving high purity is paramount.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature (typically the solvent's boiling point).[1][2] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[1] A poorly chosen solvent can lead to low recovery yields, inefficient purification, or even complete failure of the process. This guide provides a systematic approach to solvent selection and a detailed protocol for the purification of this compound.

Rationale for Solvent Selection: A Mechanistic Approach

The principle of "like dissolves like" is the cornerstone of solvent selection.[3] This means that a solute will dissolve best in a solvent that has a similar polarity. This compound possesses both polar and non-polar characteristics:

  • Polar Moieties: The carboxylic acid group (-COOH) and the imidazole ring (with its nitrogen atoms) are capable of hydrogen bonding and dipole-dipole interactions. These features suggest solubility in polar solvents.

  • Non-Polar Moieties: The benzene ring and the methyl group (-CH3) are non-polar, contributing to some solubility in less polar organic solvents.

Given this bifunctional nature, a range of solvents with varying polarities should be screened. The ideal solvent will exhibit a steep solubility curve with respect to temperature for the target compound.

Workflow for Solvent Selection and Recrystallization

The overall process can be visualized as a systematic workflow, from initial solvent screening to the final isolation of the purified product.

Recrystallization_Workflow cluster_screening PART A: Solvent Screening cluster_protocol PART B: Recrystallization Protocol start Start: Crude this compound test_solvents Test Solubility in Candidate Solvents (e.g., Water, Ethanol, IPA, Acetone, Ethyl Acetate, Toluene, Heptane) start->test_solvents eval_rt Evaluate Solubility at Room Temperature test_solvents->eval_rt eval_hot Evaluate Solubility at Boiling Point eval_rt->eval_hot If insoluble/sparingly soluble eval_cool Evaluate Crystal Formation Upon Cooling eval_hot->eval_cool If soluble select_solvent Select Optimal Solvent or Solvent System eval_cool->select_solvent If good crystal recovery dissolve Dissolve Crude Product in Minimum Amount of Hot Optimal Solvent select_solvent->dissolve Proceed with selected solvent hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in an Ice Bath cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry the Purified Crystals wash->dry end End: Pure this compound dry->end

Figure 1: Workflow for Solvent Selection and Recrystallization.

Experimental Protocols

Protocol for Solvent Screening

This protocol outlines a systematic method for testing the suitability of various solvents for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes (small)

  • Hot plate/stirrer or heating mantle

  • Candidate solvents (see Table 1)

  • Spatula and stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the candidate solvent dropwise (starting with ~0.5 mL) at room temperature. Stir or agitate the mixture. Observe and record the solubility. An ideal solvent will not dissolve the compound at this stage.[2]

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent required.

  • Once a saturated solution is obtained at the boiling point, allow the test tube to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Observe and record the quantity and quality of the crystals formed. An abundant formation of crystals indicates a suitable solvent.

  • Repeat this procedure for a range of candidate solvents to identify the most promising options.

Recommended Recrystallization Protocol for this compound

Based on the properties of the target molecule and literature precedents for similar compounds[4][5], a polar protic solvent system is highly recommended. Ethanol or an ethanol/water mixture is an excellent starting point.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate size)

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring. Continue to add hot ethanol in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.[6]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization on the filter paper.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C). The melting point of pure this compound is reported to be 300-305 °C.[7]

  • Purity Assessment: Assess the purity of the recrystallized product by measuring its melting point. A sharp melting point close to the literature value indicates high purity.[4] Further characterization can be performed using techniques such as NMR spectroscopy or HPLC.[4]

Data Presentation: Solvent Selection Guide

The following table summarizes the properties of common laboratory solvents and their expected utility for the recrystallization of this compound.

Table 1: Candidate Solvents for Recrystallization

SolventPolarityBoiling Point (°C)[8]Expected Solubility Behavior & Rationale
Water Highly Polar, Protic100Likely to be sparingly soluble even when hot due to the non-polar aromatic ring. May be a good anti-solvent in a mixed system.
Ethanol Polar, Protic78Highly Recommended. The hydroxyl group can hydrogen bond with the solute. Literature supports its use for similar compounds.[5]
Isopropanol (IPA) Polar, Protic82Similar to ethanol, a good candidate.
Methanol Polar, Protic65A good candidate, but its lower boiling point may result in a smaller solubility differential compared to ethanol.
Acetone Polar, Aprotic56May be too effective a solvent at room temperature, leading to poor recovery. Its low boiling point is a safety concern.
Ethyl Acetate Medium Polarity77The ester group makes it a moderate solvent. May be suitable, but less likely than alcohols.
Toluene Non-polar111Unlikely to be a good solvent due to the high polarity of the solute. High boiling point can make it difficult to remove.[9]
Heptane/Hexane Non-polar98 / 69Insoluble. The non-polar nature of the solvent will not overcome the polar interactions of the solute.
Ethanol/Water Polar, ProticVariableHighly Recommended System. The compound can be dissolved in a minimum of hot ethanol, and water can be added as an anti-solvent until the solution becomes turbid. Reheating to clarify and then cooling can provide excellent crystals.[4]

Conclusion

The successful purification of this compound via recrystallization is critically dependent on the rational selection of a suitable solvent system. By understanding the physicochemical properties of the target molecule and applying the principles of solubility, researchers can systematically screen and identify an optimal solvent. Polar protic solvents, particularly ethanol or an ethanol/water mixture, are highly recommended based on theoretical considerations and empirical evidence from structurally related compounds. The detailed protocols provided in this guide offer a robust framework for achieving high purity of this valuable compound, ensuring its suitability for downstream applications in research and development.

References

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Lin, Z. (2022, October 13). Comparison of the polarity of organic solvents. Pharm Gate. Retrieved from [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of California, Irvine. Recrystallization-1.pdf. Retrieved from [Link]

  • University of Toronto. recrystallization, filtration and melting point. Retrieved from [Link]

  • Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o524. Retrieved from [Link]

  • BRANDTECH Scientific. Solvent Boiling Point Chart. Retrieved from [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • University of Colorado Boulder. Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (PDF) 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield.

I. Synthesis Overview & Common Methodologies

The synthesis of this compound typically involves the N-arylation of 2-methylimidazole with a 4-halobenzoic acid derivative. The most prevalent method is a copper-catalyzed Ullmann condensation reaction. This reaction couples an aryl halide with an amine, in this case, the imidazole nitrogen.[1][2] While palladium-catalyzed methods like the Buchwald-Hartwig amination also exist for N-arylation, the Ullmann approach is often favored for its cost-effectiveness.[1]

A common starting point involves reacting 2-methylimidazole with a 4-halobenzoic acid, such as 4-fluorobenzoic acid or 4-bromobenzoic acid, in the presence of a copper catalyst and a base.[3][4] The reaction is typically performed in a high-boiling polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

Visualizing the General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via an Ullmann-type reaction.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product 2-Methylimidazole 2-Methylimidazole Reaction_Vessel Reaction Setup & Heating 2-Methylimidazole->Reaction_Vessel 4-Halobenzoic_Acid 4-Halobenzoic Acid (e.g., 4-Fluorobenzoic or 4-Bromobenzoic Acid) 4-Halobenzoic_Acid->Reaction_Vessel Copper_Catalyst Copper Catalyst (e.g., CuI, Cu2O) Copper_Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

  • Inactive Catalyst: Copper catalysts can be sensitive to air and moisture.

    • Solution: Use freshly purchased, high-purity copper salts. Consider using "activated" copper powder, which can be prepared by reducing copper sulfate with zinc metal in hot water.[1] Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reaction Temperature: Ullmann-type reactions often require high temperatures to proceed efficiently.[1]

    • Solution: Ensure your reaction is reaching the target temperature. For solvents like DMF or DMSO, temperatures between 110-150 °C are common.[5][6] Use a calibrated thermometer and an appropriate heating mantle or oil bath.

  • Inappropriate Base: The choice and amount of base are critical for deprotonating the imidazole nitrogen, making it a more effective nucleophile.

    • Solution: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used bases.[3][6] Cs2CO3 is more soluble and can sometimes lead to better results, although it is more expensive.[6] Ensure the base is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents).

  • Poor Solvent Quality: The presence of water in the solvent can deactivate the catalyst and interfere with the reaction.

    • Solution: Use anhydrous, high-purity solvents. Consider using solvents from a freshly opened bottle or drying the solvent using appropriate methods (e.g., molecular sieves) before use.

  • Inhibitory Effect of Imidazole on Catalyst: Imidazoles can sometimes inhibit the formation of the active catalytic species in palladium-catalyzed reactions. While less documented for copper, pre-activation of the catalyst may be beneficial.[7][8]

    • Solution: For palladium-catalyzed systems, pre-heating the palladium source and ligand before adding the imidazole can be crucial.[8] A similar pre-mixing step for the copper catalyst and any ligands in the solvent before adding the 2-methylimidazole could be trialed.

Problem 2: Formation of Significant Side Products

Possible Causes & Solutions:

  • Homocoupling of the Aryl Halide (Biaryl Formation): This is a common side reaction in Ullmann couplings, especially at very high temperatures.[9]

    • Solution: Optimize the reaction temperature. While high temperatures are needed, excessive heat can promote this side reaction. A temperature screen (e.g., 110 °C, 130 °C, 150 °C) can help identify the optimal balance. The use of ligands such as 1,10-phenanthroline can sometimes allow for lower reaction temperatures.[10]

  • Decarboxylation of the Benzoic Acid Moiety: At very high temperatures, the carboxylic acid group can be lost.

    • Solution: Avoid excessive temperatures and prolonged reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Reaction with the Carboxylic Acid Group: The base can deprotonate the carboxylic acid, which could potentially coordinate with the copper catalyst.

    • Solution: It is often more effective to use the methyl or ethyl ester of the 4-halobenzoic acid as the starting material.[3] The ester is less likely to interfere with the coupling reaction. The resulting ester product can then be easily hydrolyzed to the desired carboxylic acid in a subsequent step.[3][11]

Problem 3: Difficult Purification

Possible Causes & Solutions:

  • Product is Insoluble or Co-precipitates with Salts: The product, being a zwitterionic compound at certain pHs, can have complex solubility behavior.

    • Solution: During the workup, carefully adjust the pH. After the reaction, the mixture is typically poured into water. Acidifying the aqueous layer to a pH of 6-7 will precipitate the product.[3] Washing the crude product with water can help remove inorganic salts.

  • Product is Contaminated with Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting materials can be challenging.

    • Solution:

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.

      • Column Chromatography: While sometimes difficult with polar, zwitterionic compounds, silica gel chromatography can be employed. A polar eluent system, possibly with a small amount of acetic acid or triethylamine to improve peak shape, may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: Which 4-halobenzoic acid is the best to use: fluoro, chloro, bromo, or iodo?

A1: The reactivity of aryl halides in Ullmann couplings generally follows the trend: I > Br > Cl > F.[1] Therefore, 4-iodobenzoic acid or 4-bromobenzoic acid would be more reactive and may allow for milder reaction conditions. However, 4-fluorobenzoic acid is often used due to its lower cost and availability.[3] If you are experiencing low yields with 4-fluorobenzoic acid, switching to 4-bromobenzoic acid could be a beneficial troubleshooting step.

Q2: Should I use a ligand with my copper catalyst?

A2: While traditional Ullmann reactions often use copper metal or a simple copper(I) salt without a ligand, modern variations frequently employ ligands to improve catalyst solubility, stability, and reactivity, often allowing for lower reaction temperatures.[1][12] Common ligands include diamines (e.g., 1,10-phenanthroline) and amino acids.[12] If you are struggling with a ligand-free system, the addition of a ligand like 1,10-phenanthroline (5-10 mol%) could significantly improve your results.

Q3: Can I run this reaction open to the atmosphere?

A3: It is highly recommended to run the reaction under an inert atmosphere (nitrogen or argon). Copper(I) catalysts can be oxidized to less active copper(II) species in the presence of oxygen, which can reduce the reaction efficiency.[12]

Q4: How do I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient way to monitor the reaction. You can spot the reaction mixture alongside your starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol). The disappearance of the limiting starting material and the appearance of a new spot for the product will indicate the reaction's progress. For more quantitative analysis, LC-MS can be used.

Q5: What is the expected yield for this synthesis?

A5: Yields can vary significantly depending on the specific conditions used. With an optimized procedure, yields in the range of 70-90% are achievable. However, initial attempts may result in lower yields until the key parameters are optimized for your specific setup.

IV. Experimental Protocols

Protocol 1: Synthesis via Methyl 4-fluorobenzoate followed by Hydrolysis

This two-step procedure often provides a cleaner product and higher overall yield.

Step 1: Synthesis of Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate

Protocol1_Step1 cluster_reagents Reagents cluster_procedure Procedure Methyl_4_fluorobenzoate Methyl 4-fluorobenzoate (1.0 equiv) Combine Combine all reagents in a round-bottom flask under N2. Methyl_4_fluorobenzoate->Combine 2_Methylimidazole 2-Methylimidazole (1.2 equiv) 2_Methylimidazole->Combine K2CO3 Potassium Carbonate (1.5 equiv, anhydrous) K2CO3->Combine CuI Copper(I) Iodide (0.1 equiv) CuI->Combine DMSO DMSO (anhydrous) DMSO->Combine Heat Heat the mixture with stirring at 120-130 °C. Combine->Heat Monitor Monitor by TLC until starting material is consumed. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Pour Pour into water and extract with ethyl acetate. Cool->Pour Wash Wash organic layer with brine, dry, and concentrate. Pour->Wash Purify Purify by column chromatography (if necessary). Wash->Purify

Caption: Workflow for the synthesis of the intermediate ester.

Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add methyl 4-fluorobenzoate (1.0 equiv), 2-methylimidazole (1.2 equiv), anhydrous potassium carbonate (1.5 equiv), and copper(I) iodide (0.1 equiv).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 5-10 hours.

  • Once complete, cool the reaction to room temperature and pour it into a beaker of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Step 2: Hydrolysis to this compound

Protocol1_Step2 cluster_reagents Reagents cluster_procedure Procedure Ester_Intermediate Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate Dissolve Dissolve ester in aqueous NaOH. Ester_Intermediate->Dissolve NaOH 10% Aqueous NaOH NaOH->Dissolve HCl Hydrochloric Acid (e.g., 1M) Neutralize Neutralize to pH 6-7 with HCl. HCl->Neutralize Heat Heat to reflux for a short period (e.g., 5-30 minutes). Dissolve->Heat Cool Cool the solution. Heat->Cool Cool->Neutralize Filter Filter the precipitated solid. Neutralize->Filter Wash_Dry Wash with cold water and dry. Filter->Wash_Dry

Caption: Workflow for the hydrolysis of the ester to the final acid.

Methodology:

  • Dissolve the crude or purified methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate in 10% aqueous sodium hydroxide.[3]

  • Heat the mixture to reflux for 5-30 minutes. Monitor the disappearance of the ester by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly add hydrochloric acid to neutralize the solution to a pH of approximately 6-7.[3] A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product.

Quantitative Data Summary
Starting Material (Aryl Halide)Catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Reference
Methyl 4-fluorobenzoate-K2CO3 (1.0)DMSO120-130Not specified[3]
4-Iodobenzoic acidCuI (0.75)KOH (2.0)DMSO110Not specified[5]
Aryl BromideCu2O (5)Cs2CO3 (1.4)Butyronitrile11070-95 (general)[6]
Aryl BromidePd2(dba)3 (0.15)K3PO4 (1.5)Toluene12080-95 (general)[7]

V. References

  • Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid - PrepChem.com. Available at: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. Available at: [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate. Available at: [Link]

  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available at: [Link]

  • Synthesis of 2- or 4-fluorine-substituted arylamides - ResearchGate. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. Available at:

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Optimization of the N-arylation reaction conditions: a Catalyst dosage;... - ResearchGate. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - MIT Open Access Articles. Available at: [Link]

  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs - Biomed J Sci & Tech Res. Available at: [Link]

  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - MIT Open Access Articles. Available at: [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - ResearchGate. Available at: [Link]

  • Ullmann reaction - Wikipedia. Available at: [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 4-(2-Methyl-Imidazol-1-Ylmethyl)-Benzoic Acid - CD Bioparticles. Available at: [Link]

  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • Copper-catalyzed one-pot synthesis of imidazo/benzoimidazoquinazolinones by sequential Ullmann-type coupling and intramolecular C-H amidation - PubMed. Available at: [Link]

  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide - MDPI. Available at: [Link]

  • 4-(Imidazol-1-yl)benzoic acid - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Crystal Size Control of MOFs with 4-(2-methyl-1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions regarding the synthesis of Metal-Organic Frameworks (MOFs) using the bifunctional linker, 4-(2-methyl-1H-imidazol-1-yl)benzoic acid. Our focus is on providing actionable strategies to achieve precise control over crystal size, a critical parameter for applications ranging from catalysis to drug delivery.[1][2]

Introduction: The Role of the Linker and Crystal Size

The linker this compound is a versatile building block for MOF synthesis. It possesses both a carboxylate group and an imidazole ring, allowing for the formation of diverse framework structures. Controlling the crystal size of these MOFs is crucial as it directly impacts properties such as surface-to-volume ratio, guest diffusion kinetics, and bioavailability in drug delivery applications.[1][3][4] This guide will help you navigate the nuances of the crystallization process to achieve desired particle dimensions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis, offering potential causes and scientifically-grounded solutions.

Symptom / Observation Potential Cause(s) Suggested Solutions & Scientific Rationale
1. Formation of Amorphous Precipitate or No Crystals A. Rapid Nucleation & Precipitaiton: Reaction kinetics are too fast, favoring rapid, disordered precipitation over ordered crystal growth.[5] B. Incorrect Solvent System: The polarity or coordinating ability of the solvent may not be suitable for dissolving precursors or facilitating self-assembly.[6] C. pH is Outside Optimal Range: The deprotonation of the linker's carboxylic acid and imidazole groups is pH-dependent and crucial for coordination.[7][8]A. Reduce Reaction Rate:       i. Lower the Temperature: Decreasing the reaction temperature slows down the kinetics of both nucleation and crystal growth, allowing more time for ordered self-assembly.[2][9][10]       ii. Decrease Reactant Concentrations: Working with more dilute solutions can reduce the rate of metal-ligand complexation, favoring the growth of fewer, larger crystals over rapid precipitation.[7] B. Optimize Solvent:       i. Use a Proven Solvent: N,N-Dimethylformamide (DMF) is a common and effective solvent for many MOF syntheses due to its high boiling point and good solvating properties for both metal salts and organic linkers.[6]       ii. Consider Solvent Mixtures: Modifying the solvent environment with co-solvents (e.g., ethanol, water) can alter precursor solubility and reaction kinetics.[11] C. Adjust pH with Modulators:       i. Introduce a Modulator: Add a simple monocarboxylic acid (e.g., benzoic acid, acetic acid) to the reaction mixture. These molecules compete with the linker for coordination sites on the metal clusters, slowing down the overall framework assembly and promoting crystallinity.[7][8][12][13]
2. Crystals are Too Large (Micron-sized) and Polydisperse A. Nucleation Rate is Too Low: Conditions favor crystal growth over the formation of new nuclei, leading to a small number of large crystals. B. Extended Reaction Time: Leaving the reaction for too long can lead to Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones.A. Promote Nucleation:       i. Increase Reactant Concentration: Higher concentrations can accelerate nucleation, leading to a larger number of initial crystal seeds and consequently smaller final particle sizes.[12]       ii. Increase the Linker-to-Metal Ratio: An excess of the linker can act as a capping agent, terminating particle growth and resulting in smaller crystals.[7][14]       iii. Increase Temperature: A higher temperature can sometimes increase the nucleation rate, but this must be balanced as it also increases the growth rate.[9][15] B. Optimize Reaction Time:       i. Conduct a Time-Course Study: Run the synthesis for different durations (e.g., 6, 12, 24, 48 hours) and analyze the crystal size at each time point to find the optimal reaction time before significant particle growth occurs.[15]
3. Crystals are Too Small (Nanometer-sized) or Colloidal A. Nucleation Rate is Excessively High: The reaction conditions strongly favor the rapid formation of a vast number of nuclei, which then have limited precursor material available for growth. B. High Concentration of Modulator: An excessive amount of modulator can overly inhibit crystal growth by capping the surfaces of newly formed nuclei too effectively.[7]A. Reduce Nucleation Rate:       i. Decrease Temperature: Lowering the synthesis temperature will slow the nucleation rate.[2][9]       ii. Decrease Reactant Concentrations: Using more dilute solutions can temper the initial burst of nucleation.[7] B. Tune Modulator Concentration:       i. Systematically Decrease Modulator Amount: Reduce the equivalents of the modulator relative to the metal precursor in a stepwise manner. This lessens the competitive binding, allowing for more sustained crystal growth.[12][16] The size of NU-1000 particles, for instance, increases with higher modulator concentration.[12]
4. Crystals Degrade After Synthesis (e.g., during washing/solvent exchange) A. Framework Instability: The synthesized MOF may be unstable in the washing solvent (e.g., water, methanol), leading to degradation. This is a known issue for some frameworks, especially certain zinc-based MOFs.[17] B. Capillary Forces: Rapid removal of solvent can generate strong capillary forces that cause the framework to collapse.[18]A. Use Appropriate Solvents:       i. Avoid Water for Sensitive MOFs: If you suspect water instability, perform solvent exchange with a non-coordinating, anhydrous solvent like chloroform or acetone.[17][18]       ii. Keep Crystals in Mother Liquor: For highly sensitive crystals, characterization may need to be performed with the crystals remaining in their mother liquor to prevent degradation upon isolation.[17] B. Gentle Activation:       i. Gradual Solvent Exchange: Instead of rapid filtration, allow the crystals to soak in the new solvent, replacing it several times over a longer period to allow for gentle diffusion.[18]       ii. Supercritical Drying: For very delicate structures, supercritical CO2 drying can be used to remove solvent without the destructive capillary forces associated with evaporation.

Frequently Asked Questions (FAQs)

Q1: How does a modulator like benzoic acid control crystal size?

A modulator is typically a molecule that resembles the linker but has only one point of connection (e.g., a monocarboxylic acid like benzoic acid).[7] It influences crystal size by competing with the primary linker (this compound) for coordination sites on the metal clusters.[8][12][16] This competition slows down the overall rate of framework extension. By capping the surface of growing crystals, the modulator can arrest growth, leading to smaller, more uniform particles.[4][7] The concentration and acidity (pKa) of the modulator are critical parameters; higher concentrations or stronger binding modulators generally lead to smaller crystals, up to a certain point.[7][12]

Modulator_Mechanism cluster_reaction Coordination Competition Metal Metal Cluster MOF_Growth MOF Framework Growth Metal->MOF_Growth Coordination Linker Bifunctional Linker (this compound) Linker->Metal Modulator Monofunctional Modulator (e.g., Benzoic Acid) Modulator->Metal Competitive Coordination Small_Crystals Smaller, Uniform Crystals MOF_Growth->Small_Crystals Growth Termination (Surface Capping)

Caption: Role of a modulator in MOF crystal growth.

Q2: What is the general relationship between temperature, reaction time, and crystal size?

The relationship is governed by the principles of crystallization kinetics and thermodynamics.[5]

  • Temperature: Generally, lower temperatures slow down reaction kinetics, leading to slower nucleation and growth, which can favor the formation of larger, higher-quality crystals.[10] Conversely, very high temperatures can lead to rapid nucleation and the formation of many small crystals.[9][15] However, the effect can be system-dependent, as temperature also affects precursor solubility.[9][10]

  • Reaction Time: Initially, increasing reaction time allows crystals to grow larger. However, after an optimal period, phenomena like Ostwald ripening can occur, where larger crystals grow at the expense of smaller ones, leading to a wider size distribution.[15]

Table 1: General Impact of Synthesis Parameters on MOF Crystal Size

ParameterTo Decrease Crystal SizeTo Increase Crystal SizeRationale
Temperature Increase (promotes nucleation)Decrease (favors crystal growth)Affects reaction kinetics and thermodynamics.[5][9][10]
Concentration Increase (promotes nucleation)Decrease (limits nucleation events)Higher concentration increases the rate of productive molecular collisions.
Modulator Conc. Increase (caps crystal growth)Decrease (allows for more growth)Modulators compete with linkers, terminating framework extension.[7][12]
Linker/Metal Ratio Increase (linker acts as capping agent)Decrease (promotes framework extension)Excess linker can cap growing surfaces, preventing further growth.[7][14]
Reaction Time Decrease (limits growth phase)Increase (allows more time for growth)Balances crystal growth against potential Ostwald ripening.[15]
Q3: Can you provide a baseline experimental protocol for synthesizing a MOF with this linker?

Certainly. The following is a generalized solvothermal protocol that serves as an excellent starting point. Remember to perform all syntheses in a well-ventilated fume hood.

Step-by-Step Baseline Protocol

  • Precursor Solution A: In a 20 mL glass vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) in 5 mL of N,N-Dimethylformamide (DMF).

  • Precursor Solution B: In a separate 20 mL glass vial, dissolve the this compound linker (0.1 mmol) in 5 mL of DMF. If solubility is an issue, gentle warming or sonication can be applied.

  • Mixing: Combine Solution A and Solution B in a single vial. If using a modulator (e.g., benzoic acid), it should be added to Solution B before mixing with the metal salt. A typical starting point for a modulator is 5-20 equivalents relative to the metal salt.

  • Reaction: Tightly cap the vial. Place it in a preheated programmable oven at a set temperature (e.g., 100-120 °C).

  • Crystallization: Allow the reaction to proceed for a set duration (e.g., 24 hours).

  • Cooling: After the reaction time, turn off the oven and allow the vial to cool slowly to room temperature. Abrupt cooling can sometimes lead to the formation of less-crystalline material.

  • Isolation: Collect the crystalline product by centrifugation or filtration.

  • Washing: Wash the collected crystals several times with fresh DMF to remove unreacted precursors. Follow this with a solvent exchange using a more volatile, non-coordinating solvent (e.g., ethanol or chloroform) to facilitate drying.

  • Drying (Activation): Dry the crystals under vacuum at a slightly elevated temperature (e.g., 60-80 °C) to remove the solvent from the pores without causing framework collapse.

Caption: General workflow for MOF synthesis.

References

  • Tu, M., & Xia, Y. (2019). Size control over metal–organic framework porous nanocrystals. Chemical Science, 10(40), 9145-9160. [Link]

  • Webber, T. E., Desai, S. P., Combs, R. L., et al. (2020). Size Control of the MOF NU-1000 through Manipulation of the Modulator/Linker Competition. Crystal Growth & Design, 20(5), 2965-2972. [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Dissolution of MOF Crystal Structures in Organic Solvents.
  • Webber, T. E., Desai, S. P., Combs, R. L., et al. (2020). Size Control of the MOF NU-1000 through Manipulation of the Modulator/Linker Competition. Crystal Growth & Design, 20(5), 2965-2972.
  • Karsten, K., et al. (n.d.). Modulation of crystal growth and structure within cerium-based metal–organic frameworks. CrystEngComm.
  • Wu, C., Chu, X., Wu, X., et al. (2024). Size and morphology control over MOF-74 crystals. RSC Advances, 14(29), 20604-20608. [Link]

  • Wu, C., Chu, X., Wu, X., et al. (2024). Size and morphology control over MOF-74 crystals. RSC Advances, 14(29), 20604-20608.
  • Osterrieth, L., & Fairen-Jimenez, D. (2021). Perspectives on the Influence of Crystal Size and Morphology on the Properties of Porous Framework Materials. Frontiers in Chemistry, 9, 742119. [Link]

  • Ehrling, S., et al. (2021). Impact of Crystal Size and Morphology on Switchability Characteristics in Pillared-Layer Metal-Organic Framework DUT-8(Ni).
  • Wu, C., Chu, X., Wu, X., et al. (2024). Size and morphology control over MOF-74 crystals.
  • Wu, C., Chu, X., Wu, X., et al. (2024). Size and morphology control over MOF-74 crystals. RSC Advances, 14(29), 20604-20608.
  • Wang, L., et al. (2014). Influence of temperature on metal-organic frameworks. Chinese Journal of Inorganic Chemistry.
  • Request PDF. (n.d.). Effect of Synthesis Conditions on Formation Pathways of Metal Organic Framework (MOF-5) Crystals.
  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. ITS.
  • ResearchGate. (2019). Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture?
  • Colwell, K. A., et al. (2021). Buffered Coordination Modulation as a Means of Controlling Crystal Morphology and Molecular Diffusion in an Anisotropic Metal–Organic Framework. Journal of the American Chemical Society.
  • Car-parrinello, M., et al. (n.d.). Controlling the size and shape of Mg-MOF-74 crystals to optimise film synthesis on. CORE.
  • ResearchGate. (n.d.).
  • Tu, M., & Xia, Y. (2019). Size control over metal–organic framework porous nanocrystals. RSC Publishing.
  • Tu, M., & Xia, Y. (2019). Size control over metal–organic framework porous nanocrystals. RSC Publishing.
  • Tu, M., & Xia, Y. (2019). Size control over metal–organic framework porous nanocrystals. PMC.
  • Chen, Y.-S., et al. (2012). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design.
  • Luo, L., et al. (2018). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm.
  • Zhang, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC.
  • Wang, Y., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design.
  • Walton, R. I. (2018). Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. Accounts of Chemical Research, 51(3), 754-763. [Link]

  • Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. eScholarship.org.
  • Wang, H., et al. (2020).
  • Reddit. (2020). Can someone with experience in MOF chemistry give a detailed ELI5 of how MOFs are synthesized?
  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. BOC Sciences.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid in DMSO-d₆

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid in the polar aprotic solvent, dimethyl sulfoxide-d₆ (DMSO-d₆). By leveraging established principles and comparative data from analogous structures, we will predict and rationalize the chemical shifts, offering a robust framework for spectral interpretation.

The choice of DMSO-d₆ as the solvent is deliberate. Its ability to dissolve a wide range of organic molecules and its high boiling point are advantageous. Furthermore, for a molecule containing a carboxylic acid and an imidazole ring, DMSO-d₆'s capacity to engage in hydrogen bonding can lead to sharper, more defined signals for exchangeable protons, such as the carboxylic acid proton, which often appears as a broad singlet at a downfield chemical shift[1][2].

Predicted ¹H NMR Spectrum and Comparative Analysis

The structure of this compound presents a fascinating interplay of electronic effects between the electron-withdrawing carboxylic acid group and the nitrogen-rich imidazole heterocycle. These interactions will govern the chemical environment of each proton, and consequently, their resonance frequencies in the ¹H NMR spectrum.

Molecular Structure and Proton Labeling

To facilitate our discussion, the protons of this compound are systematically labeled as shown in the diagram below.

G cluster_benzoic_acid Benzoic Acid Ring cluster_imidazole Imidazole Ring C1 C C2 C C1->C2 C_cooh C C1->C_cooh C3 C C2->C3 H_A HA C2->H_A C4 C C3->C4 H_B HB C3->H_B C5 C C4->C5 N1_im N C4->N1_im C6 C C5->C6 H_C HC C5->H_C C6->C1 H_D HD C6->H_D O1_cooh O C_cooh->O1_cooh O2_cooh O C_cooh->O2_cooh H_cooh H O2_cooh->H_cooh C2_im C N1_im->C2_im N3_im N C2_im->N3_im H_E HE C2_im->H_E C4_im C N3_im->C4_im C_me C N3_im->C_me C5_im C C4_im->C5_im H_F HF C4_im->H_F C5_im->N1_im H_G HG C5_im->H_G H_me1 H C_me->H_me1 H_me2 H C_me->H_me2 H_me3 H C_me->H_me3

Figure 1. Molecular structure and proton labeling for this compound.

Predicted ¹H NMR Data in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
HCOOH~13.0Broad Singlet1HThe carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding with the DMSO-d₆ solvent. Its chemical shift can be variable and concentration-dependent, but in DMSO-d₆, it is typically observed as a broad signal in the 12-13 ppm region[1].
HB, HC~8.15Doublet2HThese protons are ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. The imidazole ring, being attached to the para position, will also influence their chemical environment. They are expected to appear as a doublet due to coupling with HA and HD, respectively. For comparison, the ortho protons of 4-methylbenzoic acid in DMSO-d₆ appear at 7.84 ppm[1]. The additional deshielding is attributed to the electronic nature of the imidazole substituent.
HA, HD~7.85Doublet2HThese protons are meta to the carboxylic acid group and ortho to the imidazole ring. The electron-donating character of the imidazole ring will shield these protons relative to the ortho protons of benzoic acid itself (which appear around 8.12 ppm)[3]. They will appear as a doublet due to coupling with HB and HC, respectively.
HF~7.50Singlet1HProtons on the imidazole ring have characteristic chemical shifts. The proton at the C4 position is expected to be a singlet. In related imidazole derivatives in DMSO-d₆, these protons often appear in the 7.0-8.0 ppm range[4][5][6].
HG~7.10Singlet1HThe proton at the C5 position of the imidazole ring is also expected to be a singlet. Its chemical shift will be influenced by the adjacent nitrogen and the electronic communication with the benzoic acid moiety.
HMe~2.40Singlet3HThe methyl protons attached to the imidazole ring are expected to appear as a sharp singlet. The chemical shift is typical for a methyl group attached to an aromatic heterocycle. For instance, the methyl protons of 4-methylbenzoic acid appear at 2.36 ppm in DMSO-d₆[1].
Comparative Analysis with Structurally Related Compounds

To lend credence to our predictions, a comparative analysis with experimentally determined ¹H NMR data of similar compounds is essential.

  • Benzoic Acid Derivatives: In DMSO-d₆, the aromatic protons of benzoic acid itself exhibit a complex multiplet between 7.5 and 8.1 ppm, with the carboxylic acid proton appearing at a very downfield shift[7]. For substituted benzoic acids, the electronic nature of the substituent significantly perturbs these chemical shifts. For example, in 4-methylbenzoic acid, the electron-donating methyl group shields the aromatic protons, causing them to appear at 7.84 and 7.29 ppm[1]. Conversely, an electron-withdrawing group would deshield these protons. The imidazole ring in our target molecule is expected to have a net electron-withdrawing effect through the nitrogen atom bonded to the phenyl ring, but also some electron-donating character from the π-system of the heterocycle, leading to the predicted shifts.

  • Imidazole Derivatives: The protons on the imidazole ring itself have characteristic chemical shifts. For instance, in various imidazole derivatives studied in DMSO-d₆, the ring protons typically resonate between 7.0 and 8.5 ppm[4][5][6]. The precise chemical shift is sensitive to the nature and position of the substituents. The presence of the electron-withdrawing benzoic acid group at the N1 position is expected to deshield the imidazole protons compared to unsubstituted imidazole.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Objective: To acquire a publication-quality ¹H NMR spectrum of this compound in DMSO-d₆ for structural verification.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Materials:

  • This compound (sample)

  • DMSO-d₆ (99.9 atom % D)

  • NMR tube (5 mm, high precision)

  • Pipettes and a clean, dry vial

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆ to the vial.

    • Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

    • Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. Aim for a narrow and symmetrical peak shape for the residual solvent signal.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using the following parameters as a starting point:

      • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

      • Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).

      • Number of Scans: 16 to 64 scans, depending on the sample concentration.

      • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons, especially the quaternary carbons' influence on proton relaxation.

      • Acquisition Time (aq): At least 2 seconds to ensure good digital resolution.

      • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum manually to obtain a flat baseline.

    • Perform baseline correction.

    • Integrate all the signals in the spectrum.

    • Pick the peaks and report the chemical shifts in ppm, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), and coupling constants (J) in Hertz (Hz).

Logical Workflow for Spectral Analysis

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation sample_prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) instrument_setup Instrument Setup (Lock, Shim, Calibrate) sample_prep->instrument_setup acquire_spectrum Acquire 1D ¹H Spectrum instrument_setup->acquire_spectrum ft Fourier Transform acquire_spectrum->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration baseline->integration peak_picking Peak Picking & Reporting integration->peak_picking assign_signals Assign Signals to Protons peak_picking->assign_signals compare_data Compare with Literature Data (Benzoic Acids & Imidazoles) assign_signals->compare_data structural_verification Structural Verification compare_data->structural_verification

Sources

Technical Guide: Pore Size & Structural Dynamics of Methyl-Substituted vs. Unsubstituted Imidazole MOFs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of MOFs with methyl-substituted versus unsubstituted imidazole linkers, specifically focusing on the prototypical ZIF-8 (2-methylimidazole) and ZIF-4 (unsubstituted imidazole).

Executive Summary: The "Steric Paradox"

In Zeolitic Imidazolate Frameworks (ZIFs), the addition of a methyl group to the imidazole linker creates a counter-intuitive "steric paradox." While one might expect a bulky methyl group to reduce porosity, it actually stabilizes open, high-porosity topologies (like SOD in ZIF-8) by preventing the framework from collapsing into denser phases (like CAG in ZIF-4).

  • Methyl-Substituted (ZIF-8): The 2-methyl group acts as a steric pillar, enforcing the open Sodalite (SOD) topology. While it partially obstructs the pore window (reducing the crystallographic aperture to ~3.4 Å), its rotation allows for a "gate-opening" effect, admitting molecules up to ~4.2 Å.

  • Unsubstituted (ZIF-4): Lacking this steric bulk, the framework folds into a denser CaB-type (CAG) topology with significantly smaller effective apertures and lower permanent porosity, eventually transforming into the non-porous ZIF-zni phase under thermal stress.

Comparative Analysis: ZIF-8 vs. ZIF-4

The following data highlights the distinct structural consequences of the methyl substituent.

Table 1: Physicochemical Properties Comparison[1][2][3]
FeatureZIF-8 (Methyl-Substituted) ZIF-4 (Unsubstituted)
Linker 2-Methylimidazole (2-mIm)Imidazole (Im)
Topology SOD (Sodalite)CAG (CaB-type)
Crystallographic Aperture ~3.4 Å (6-ring window)~2.1 Å (narrow 4-ring channels)
Effective Pore Size (Kinetic) 4.0 – 4.2 Å (due to gate-opening)< 3.0 Å (highly restricted)
Cavity Diameter ~11.6 Å~4.0 – 5.0 Å
BET Surface Area 1300 – 1800 m²/gLow / Variable (often < 400 m²/g)*
Hydrophobicity High (Methyl groups line pore)Low (Hydrophilic nature)
Thermal Stability Stable up to ~400°CPhase transitions to dense ZIF-zni at ~300°C

*Note: ZIF-4 surface area is highly dependent on activation; it often collapses or transforms into non-porous phases upon solvent removal, unlike the rigid ZIF-8.

Mechanistic Insight: The Gate-Opening Effect

In ZIF-8, the methyl group at the 2-position points directly into the 6-ring window. Under static conditions, this limits the aperture to 3.4 Å. However, upon exposure to guest molecules (like


 or 

), the imidazolate linker rotates (swings), temporarily widening the window.
  • ZIF-8: Flexible "Swing" mechanism

    
     High permeability for larger molecules.
    
  • ZIF-4: "Breathing" mechanism

    
     Requires high pressure to induce structural expansion; otherwise remains narrow.
    

Visualization of Structural Logic

Diagram 1: Linker-Directed Topology Determination

This workflow illustrates how the steric bulk of the linker dictates the final crystal topology.

G cluster_linkers Linker Selection cluster_topology Resulting Topology Zn Zn(II) Source (Zn(NO3)2 / Zn(OAc)2) Im Unsubstituted Imidazole (Low Steric Bulk) Zn->Im mIm 2-Methylimidazole (High Steric Bulk) Zn->mIm CAG ZIF-4 (CAG) Denser Packing Small Pores Im->CAG Allows tight folding SOD ZIF-8 (SOD) Open Framework Large Cavities mIm->SOD Steric hindrance prevents collapse Dense ZIF-zni (Non-porous Dense Phase) CAG->Dense Heat/Pressure (Collapse) SOD->SOD High Stability (Up to 400°C)

Caption: Steric bulk of the methyl group forces the formation of the open SOD topology (ZIF-8), whereas unsubstituted imidazole allows collapse into the denser CAG topology (ZIF-4).

Diagram 2: The "Gate-Opening" Mechanism in ZIF-8

Visualizing the kinetic "swing" effect that allows ZIF-8 to sieve molecules larger than its crystallographic aperture.

GateOpening State1 Closed State (Aperture ~3.4 Å) Trigger Guest Molecule Approach (e.g., C3H6, Kinetic Dia > 3.4 Å) State1->Trigger Action Linker Rotation (Swing) Methyl group moves out of window Trigger->Action Interaction Energy State2 Open State (Aperture ~4.2 Å) Action->State2 Diffusion Molecule Diffuses into Cavity State2->Diffusion Return Relaxation to Closed State Diffusion->Return Molecule Trapped Return->State1

Caption: The ZIF-8 "Gate-Opening" cycle. The methyl group rotates to temporarily widen the pore window, allowing molecules larger than 3.4 Å to pass.

Experimental Protocols

Protocol A: Synthesis of ZIF-8 (Methyl-Substituted)

Target: High-porosity SOD crystals.

  • Reagents:

    • Zinc Nitrate Hexahydrate (

      
      ): 0.297 g
      
    • 2-Methylimidazole (H-MeIM): 0.657 g

    • Methanol (MeOH): 25 mL

  • Procedure:

    • Dissolution: Dissolve Zn salt in 12.5 mL MeOH; dissolve H-MeIM in 12.5 mL MeOH.

    • Mixing: Pour the H-MeIM solution into the Zn solution under vigorous stirring.

    • Aging: The mixture will turn milky white almost immediately. Let stand at room temperature for 24 hours.

    • Isolation: Centrifuge at 6000 rpm for 10 mins. Wash 3x with fresh MeOH.

    • Activation: Dry in a vacuum oven at 60°C overnight.

  • Validation: XRD should show characteristic SOD peaks at

    
    .
    
Protocol B: Synthesis of ZIF-4 (Unsubstituted)

Target: CAG crystals (Note: Strict temperature control is required to avoid ZIF-zni).

  • Reagents:

    • Zinc Acetate Dihydrate (

      
      ): 0.22 g
      
    • Imidazole (H-Im): 0.20 g

    • N,N-Dimethylformamide (DMF): 15 mL

  • Procedure:

    • Dissolution: Combine Zn salt and imidazole in DMF in a 20 mL glass vial. Sonicate until dissolved.

    • Solvothermal Heating: Seal the vial (or use a Teflon-lined autoclave) and heat at 130°C for 48 hours.

    • Cooling: Cool naturally to room temperature. Large, block-like crystals should form.

    • Isolation: Decant the mother liquor. Wash crystals with DMF, then exchange with Chloroform (

      
      ) over 3 days (refreshing solvent daily).
      
    • Activation: Critical Step. Evacuate at 150°C under high vacuum. Warning: Excessive heat (>300°C) will cause phase transition to dense ZIF-zni.

  • Validation: XRD should show characteristic CAG peaks (distinct from SOD).

References

  • Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences, 103(27), 10186-10191. Link

  • Fairen-Jimenez, D., et al. (2011). Opening the Gate: Framework Flexibility in ZIF-8 Explored by Experiments and Simulations. Journal of the American Chemical Society, 133(23), 8900-8902. Link

  • Bennett, T. D., et al. (2010). Structure and Properties of an Amorphous Metal–Organic Framework. Physical Review Letters, 104, 115503. (Describes ZIF-4 to ZIF-zni/glass transition). Link

  • Zhang, C., et al. (2019). Zeolitic imidazolate framework-8 with high efficiency in trace arsenate adsorption and removal from water. Scientific Reports, 9, 11656. Link

  • Phan, A., et al. (2010). Synthesis, Structure, and Carbon Dioxide Capture Properties of Zeolitic Imidazolate Frameworks. Accounts of Chemical Research, 43(1), 58-67. Link

Safety Operating Guide

Operational Guide: Proper Disposal of 4-(2-methyl-1H-imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the operational protocols for the disposal of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid . As a Senior Application Scientist, I must emphasize that while this specific intermediate may not appear on federal P-lists or U-lists (40 CFR 261.33), its functional duality—containing both a basic imidazole ring and an acidic carboxyl group—dictates specific handling to prevent unexpected buffering effects or mobilization of heavy metals in mixed waste streams.

Operational Directive: Treat this substance as Regulated Chemical Waste for incineration. Do not dispose of it in municipal trash or sanitary sewers.

Chemical Identity & Properties
ParameterDataOperational Implication
Chemical Structure Benzoic acid core with a 2-methylimidazole substituent.[1]Amphoteric: Acts as both weak acid and weak base.
Physical State Solid (Crystalline powder).High melting point; unlikely to sublime.
Solubility Low in water; soluble in DMSO, Methanol, Dilute Acids/Bases.Segregate liquid waste based on the solvent used.
Acidity (pKa) ~3-4 (COOH) and ~7 (Imidazole H+).Can buffer waste streams; do not mix with pH-sensitive waste.
GHS Classification Warning (Irritant).[2][3] H315, H319, H335.Standard PPE (Nitrile gloves, safety glasses, lab coat) required.

Regulatory Classification (RCRA Logic)

Before disposal, every generator must perform a Hazardous Waste Determination as mandated by 40 CFR § 262.11 [1].[4][5][6]

  • Listed Waste Check: This specific compound is not explicitly listed on the EPA's F, K, P, or U lists.

  • Characteristic Waste Check:

    • Ignitability (D001): No (Solid, stable).

    • Corrosivity (D002): No (Solid).[7]

    • Reactivity (D003): No (Stable, non-explosive).

    • Toxicity (D004-D043): Unless contaminated with heavy metals (e.g., Palladium catalyst from synthesis), it likely passes TCLP.

Expert Insight: Although it may technically classify as "Non-RCRA Regulated" in its pure form, best practice in pharmaceutical development is to manage it as Non-Halogenated Organic Waste. This ensures destruction via high-temperature incineration, eliminating potential bioactive environmental accumulation.

Segregation & Compatibility Protocols

The safety of your waste stream depends on chemical compatibility. The imidazole moiety is a nitrogen donor and can react with strong oxidizers or complex with metals.

Critical Incompatibilities
  • Strong Oxidizers: Do not mix with Nitric Acid, Peroxides, or Permanganates. The imidazole ring is susceptible to oxidation, potentially generating heat or nitrogen oxide gases [2].

  • Acid Chlorides/Anhydrides: Potential for rapid acylation and heat generation.

Waste Stream Assignment

Use the following logic to assign the waste to the correct container:

  • Scenario A: Pure Solid Substance

    • Stream: Solid Organic Waste (Non-Halogenated).

    • Container: Wide-mouth HDPE jar.

  • Scenario B: Dissolved in DMSO/Methanol (HPLC Waste)

    • Stream: Flammable Organic Solvents.

    • Container: Safety Can or HDPE Carboy (4L/20L).

  • Scenario C: Contaminated with Heavy Metals (e.g., Pd, Cu)

    • Stream: Heavy Metal Organic Waste.

    • Container: Segregated carboy (Must be flagged for stabilization before incineration).

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If a step cannot be completed (e.g., the container is full), the process halts immediately.

Phase 1: Preparation
  • Don PPE: Nitrile gloves (minimum 0.11mm thickness), safety glasses with side shields, and lab coat. If handling large quantities (>100g) of powder, use a powder hood or N95 respirator to prevent inhalation (H335).

  • Select Container: Ensure the waste container is chemically compatible (HDPE or Glass) and labeled "Hazardous Waste" or "Chemical Waste" per site policy.

Phase 2: Transfer & Labeling
  • Transfer: Move the solid or liquid into the container using a funnel or scoop. Do not generate dust.[1][3]

  • Wipe Down: Clean the exterior of the container and the funnel with a damp paper towel. Dispose of the towel in the Solid Hazardous Waste bin (contaminated debris), not the regular trash.

  • Labeling (Critical):

    • Write the full chemical name: "this compound". Do not use abbreviations or structural drawings alone.

    • Check the hazard boxes: "Irritant".[2][3][7][8]

    • Date the tag when the container is full or ready for pickup (Satellite Accumulation Area rule).

Phase 3: Satellite Accumulation
  • Close Cap: Ensure the container is tightly closed (vapor tight) when not actively adding waste.

  • Secondary Containment: Place the container in a yellow/clear tray to capture potential leaks.

  • Inspection: Verify weekly that the container is not bulging (pressure buildup) or degrading.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logic flow for categorizing and disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid MetalCheck Contains Heavy Metals? (Pd, Cu, etc.) Solid->MetalCheck SolidWaste Bin: Solid Organic Waste (Non-Halogenated) MetalCheck->SolidWaste No MetalWaste Bin: Solid Waste + Metals (Flag for Stabilization) MetalCheck->MetalWaste Yes Final Label & Request Pickup (Incineration) SolidWaste->Final MetalWaste->Final SolventCheck Primary Solvent? Liquid->SolventCheck HalogenCheck Halogenated? (DCM, Chloroform) SolventCheck->HalogenCheck Organic Aqueous Aqueous (pH < 2 or > 12.5) SolventCheck->Aqueous Water (Extreme pH) LiquidHal Carboy: Halogenated Organic Waste HalogenCheck->LiquidHal Yes LiquidNonHal Carboy: Non-Halogenated Organic Waste HalogenCheck->LiquidNonHal No LiquidHal->Final LiquidNonHal->Final Aqueous->Final

Figure 1: Decision logic for segregating imidazole-benzoic acid waste streams based on physical state and solvent composition.

Emergency Procedures (Spills)

In the event of a spill, immediate action prevents exposure and facility contamination.

  • Minor Spill (< 50g):

    • Isolate the area.[2][7]

    • Use a Dust Pan and Brush dedicated for chemical use or moist paper towels to prevent dust generation.

    • Place waste in a sealed bag, then into the Solid Waste container.

    • Clean area with soap and water (imidazole residues are water-soluble).[1]

  • Major Spill (> 50g or in main corridor):

    • Evacuate the immediate area.[1][2][7]

    • Contact EHS / Emergency Response.

    • Do not attempt to sweep dry powder vigorously, as this generates an inhalation hazard.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[9] 40 CFR § 262.11 - Hazardous waste determination and recordkeeping.[10] Electronic Code of Federal Regulations.[6] [Link][5][6][10]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 4-(1H-imidazol-1-yl)benzoic acid (Structural Analog). PubChem Database. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.